Product packaging for 8-Methylquinoline-2-carboxylic acid(Cat. No.:CAS No. 65714-27-4)

8-Methylquinoline-2-carboxylic acid

Cat. No.: B2592097
CAS No.: 65714-27-4
M. Wt: 187.198
InChI Key: NVWDRVVQHUVVER-UHFFFAOYSA-N
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Description

Contextual Significance within Quinoline (B57606) Chemistry and Organic Synthesis

The quinoline ring system is a foundational heterocyclic scaffold in organic chemistry, renowned for its presence in a wide array of natural products, pharmaceuticals, and functional materials. The introduction of substituents onto the quinoline core allows for the fine-tuning of its electronic, steric, and physicochemical properties, leading to a diverse range of applications.

8-Methylquinoline-2-carboxylic acid is significant within this context for several reasons. The methyl group at the 8-position can influence the molecule's conformation and lipophilicity, which in turn can affect its biological activity and solubility. The carboxylic acid group at the 2-position is a key functional handle that can be readily modified to create a variety of derivatives, such as esters, amides, and more complex heterocyclic systems. This versatility makes this compound a valuable building block in the synthesis of more complex molecules with tailored properties.

The synthesis of the quinoline core itself can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Pfitzinger syntheses. wikipedia.orgwikipedia.org These methods, while historically significant, often require harsh reaction conditions. Modern synthetic efforts focus on developing milder and more efficient protocols for the synthesis of substituted quinolines like this compound.

Historical Perspective of Quinoline-2-carboxylic Acid Research

Research into quinoline and its derivatives dates back to the 19th century, with the first isolation of quinoline from coal tar in 1834. wikipedia.org The early focus was on understanding the fundamental chemistry and properties of this new class of heterocyclic compounds. The development of synthetic methods, such as the Skraup synthesis in 1880, opened the door to the preparation of a wide variety of quinoline derivatives. numberanalytics.com

The study of quinoline-2-carboxylic acids, also known as quinaldic acids, followed suit. These compounds were recognized for their potential as chelating agents and as intermediates in the synthesis of dyes and other organic compounds. Much of the early research laid the groundwork for understanding the reactivity of the quinoline ring and the influence of substituents on its properties. While specific historical research focusing solely on this compound is not extensively documented in early literature, the foundational work on quinoline synthesis and the study of substituted quinaldic acids provided the chemical framework upon which later investigations of this specific compound were built.

Current Research Trajectories and Interdisciplinary Relevance

Contemporary research on this compound and its derivatives is multifaceted, spanning several scientific disciplines. The inherent biological activity of the quinoline scaffold has made it a prime target for drug discovery efforts. nih.govnih.gov Derivatives of quinoline-carboxylic acids are being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netajchem-a.com

The carboxylic acid group at the 2-position allows for the facile synthesis of amides and esters, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, studies on related quinoline-2-carboxylic acid derivatives have shown that the formation of amides can lead to compounds with significant biological activity. researchgate.net

Beyond medicinal chemistry, the unique photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science. Their potential use in organic light-emitting diodes (OLEDs) and as fluorescent sensors is an active area of investigation. The 8-methyl substituent can influence the solid-state packing and photophysical characteristics of these materials.

Limitations of Existing Research and Gaps for Future Inquiry

Despite the growing interest in this compound, a comprehensive understanding of its properties and potential applications remains incomplete. A significant limitation is the lack of extensive studies dedicated specifically to this compound. Much of the available data is inferred from research on structurally related quinoline derivatives.

Key gaps in the current body of knowledge include:

Optimized Synthesis: While general methods for quinoline synthesis exist, there is a need for the development of high-yielding, scalable, and environmentally friendly synthetic routes specifically for this compound.

Detailed Biological Profiling: A thorough investigation of the biological activity of this compound and a library of its simple derivatives is warranted. This includes screening for a broader range of therapeutic targets.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how modifications to the 8-methyl and 2-carboxylic acid groups influence the compound's biological and physical properties.

Materials Science Applications: The potential of this compound in materials science remains largely unexplored. Research into its photophysical properties and its utility in the development of novel functional materials could yield exciting discoveries.

Spectroscopic and Physicochemical Data: While some spectroscopic data for the parent 8-methylquinoline (B175542) is available, a comprehensive and publicly accessible database of the spectroscopic (NMR, IR, Mass Spec) and physicochemical (solubility, pKa, etc.) properties of this compound would be highly beneficial to the research community. chemicalbook.comspectrabase.com

Data Tables

Table 1: Spectroscopic Data of 8-Methylquinoline

Spectroscopic TechniqueKey Data Points
1H NMR (CDCl3)Chemical shifts (ppm): 8.94 (dd), 8.11 (dd), 7.64 (d), 7.57 (d), 7.44 (t), 7.38 (dd), 2.83 (s). chemicalbook.com
13C NMR
IR Spectrum (Vapor Phase)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B2592097 8-Methylquinoline-2-carboxylic acid CAS No. 65714-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWDRVVQHUVVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 8 Methylquinoline 2 Carboxylic Acid

Classical Synthetic Approaches

The foundational methods for synthesizing the quinoline (B57606) scaffold have been adapted and modified over time to produce a wide array of derivatives, including quinoline carboxylic acids.

Modifications of the Doebner-Miller Reaction for Quinoline Carboxylic Acid Systems

The Doebner-Miller reaction is a well-established method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com It is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org This reaction can be catalyzed by either Lewis acids, such as tin tetrachloride and scandium(III) triflate, or Brønsted acids like p-toluenesulfonic acid and perchloric acid. wikipedia.org

A key variation of this reaction, often referred to simply as the Doebner reaction, involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. nih.gov This three-component approach has been the subject of optimization to improve yields and broaden its applicability, especially for anilines bearing electron-withdrawing groups which traditionally give low yields. nih.gov A modified, eco-friendly Doebner hydrogen transfer strategy has been developed using a p-toluenesulfonic acid (p-TSA) catalyst in a water and ethylene (B1197577) glycol solvent system, offering high conversion rates and shorter reaction times. tandfonline.comresearchgate.net

The general mechanism of the Doebner-Miller reaction is complex and has been a subject of debate. wikipedia.org One proposed pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. youtube.com In the context of the Doebner reaction for quinoline-4-carboxylic acids, it is suggested that the enolate of pyruvic acid reacts with an imine, which is formed from the condensation of the aniline and the aldehyde. Subsequent oxidation and dehydration lead to the final cyclized product. tandfonline.comresearchgate.net

While direct synthesis of 8-Methylquinoline-2-carboxylic acid via the Doebner-Miller reaction is not explicitly detailed in the provided results, the principles of the Doebner reaction suggest a pathway. Theoretically, the reaction of 2-methylaniline with an appropriate α,β-unsaturated carbonyl compound derived from pyruvic acid could lead to the desired product. However, the classical Doebner-Miller reaction typically yields quinolines substituted at the 2- and/or 4-positions, making it a less direct route for a 2-carboxylic acid derivative without specific modifications. nih.gov

Pfitzinger Reaction Derivatives and Applications for Quinoline Carboxylic Acid Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a direct route to quinoline-4-carboxylic acids. researchgate.netwikipedia.orgiipseries.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. researchgate.netwikipedia.orgijsr.net The versatility of this method has made it a valuable tool in the synthesis of various biologically active quinoline carboxylic acid derivatives. researchgate.net

The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org A modified procedure involves the initial reaction of isatin with an alkali to open the ring before the addition of the ketone, which has been shown to improve yields. sciencemadness.org

The Pfitzinger reaction has been widely applied to synthesize a variety of quinoline-4-carboxylic acids by varying the isatin and carbonyl compound starting materials. ijsr.netui.ac.idjocpr.comias.ac.in For instance, the reaction of isatin with acetone (B3395972) yields 2-methylquinoline-4-carboxylic acid. sciencemadness.org While the direct synthesis of this compound is not a primary outcome of the standard Pfitzinger reaction (which yields 4-carboxy derivatives), modifications and related reactions can be considered. The Halberkann variant, for example, which uses N-acyl isatins, leads to 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Pfitzinger reaction is considered an extension of the Friedländer synthesis. researchgate.netorganicreactions.org

Oxidation Strategies of 8-Methylquinoline (B175542) Precursors and Related Methylquinolines

A common and direct strategy for the synthesis of quinoline carboxylic acids is the oxidation of the corresponding methyl-substituted quinoline precursors. In the case of this compound, the logical precursor would be 8-methyl-2-methylquinoline (also known as 8-methylquinaldine).

The oxidation of methyl groups on the quinoline ring can be challenging due to the potential for over-oxidation or reaction at other positions of the heterocyclic system. researchgate.net However, various oxidizing agents and conditions have been explored to achieve this transformation selectively. Selenium dioxide (SeO₂) is a classical reagent used for the oxidation of methylheteroarenes to their corresponding aldehydes, which can then be further oxidized to carboxylic acids. researchgate.netnih.gov For example, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. nih.gov

While the direct oxidation of a methyl group to a carboxylic acid can be achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), this can sometimes lead to degradation of the quinoline ring. youtube.com The choice of oxidant and reaction conditions is therefore crucial.

A more controlled approach involves a two-step process: the initial oxidation of the methyl group to an aldehyde, followed by a subsequent oxidation to the carboxylic acid. This allows for better control and potentially higher yields. Palladium-catalyzed aerobic oxidation has been shown to be effective for the regioselective oxidation of substituted 8-methylquinolines to the corresponding 8-quinolylmethyl acetates, with the carboxylic acids being minor products. rsc.org

Vanadium complexes have also been investigated as catalysts for the oxidation of various organic substrates, including alcohols and hydrocarbons, and could potentially be applied to the oxidation of methylquinolines. mdpi.com

Friedländer Synthesis and Analogous Cyclization Reactions for Quinoline Ring Formation

The Friedländer synthesis is a fundamental and versatile method for constructing the quinoline ring system. wikipedia.orgorganic-chemistry.orgjk-sci.com It involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. researchgate.netalfa-chemistry.com This reaction is valued for its operational simplicity and the accessibility of starting materials. jk-sci.com

There are two plausible mechanisms for the Friedländer synthesis. One involves an initial aldol (B89426) addition followed by elimination of water and subsequent imine formation and cyclization. The alternative pathway begins with the formation of a Schiff base, followed by an aldol-type reaction and elimination. wikipedia.org A variety of catalysts can be employed, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org

To synthesize this compound via the Friedländer route, one would theoretically start with 2-amino-3-methylbenzaldehyde (B2521930) and a pyruvate (B1213749) derivative. The reaction would proceed via condensation and cyclization to form the desired quinoline ring with the carboxylic acid group at the 2-position and the methyl group at the 8-position. The challenge often lies in the availability of the appropriately substituted 2-aminobenzaldehyde precursor. researchgate.net

Several related reactions, such as the Combes, Doebner-Miller, and Skraup syntheses, also provide access to the quinoline core but start from different precursors. researchgate.netorganicreactions.org The Pfitzinger and Niementowski reactions are considered extensions of the Friedländer synthesis. researchgate.netorganicreactions.org

Modern and Catalytic Synthetic Advancements

Contemporary organic synthesis has focused on developing more efficient and selective methods for constructing complex molecules, and the synthesis of quinoline derivatives has benefited from these advancements.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for introducing specific substituents)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds and the introduction of various substituents onto aromatic and heteroaromatic rings. nih.govresearchgate.net In the context of quinoline synthesis, the Suzuki-Miyaura reaction is often employed to introduce aryl or other groups at specific positions of a pre-formed halo-quinoline scaffold. nih.govacs.orgacs.org

For the synthesis of a molecule like this compound, a retrosynthetic approach using a Suzuki-Miyaura coupling could be envisioned. For example, a dihalo-methylquinoline could be selectively coupled with a boronic acid derivative to introduce a substituent that can then be converted into a carboxylic acid. Alternatively, a quinoline bearing a halogen at the 2-position and a methyl group at the 8-position could be subjected to a palladium-catalyzed carbonylation reaction or a coupling with a suitable C1 synthon.

Recent research has also focused on the C-H activation and functionalization of 8-methylquinoline using transition metal catalysis, which allows for the direct introduction of functional groups without the need for pre-functionalized substrates. nih.gov This approach offers a more atom-economical route to substituted quinolines.

While the direct synthesis of this compound using a one-pot Suzuki-Miyaura coupling is not explicitly described in the provided search results, the principles of this powerful reaction offer a plausible and flexible strategy for its construction, likely involving a multi-step sequence where the coupling reaction is a key transformation.

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the synthesis of this compound and its derivatives, this approach allows for the direct modification of the C-H bonds of the 8-methylquinoline core.

Rhodium-Catalyzed Arylation and Methylation of 8-Methylquinolines

Rhodium catalysis has proven to be a versatile tool for the direct functionalization of the C(sp³)–H bond of the 8-methyl group in quinolines. This method provides an efficient route to introduce aryl and methyl groups, which are key steps in building more complex molecules. The quinoline nitrogen atom acts as an effective directing group, facilitating the selective activation of the otherwise inert C-H bond at the 8-position.

In a notable development, rhodium(III)-catalyzed C(sp³)–H arylation of 8-methylquinolines has been achieved using arylsilanes as the arylating agents. researchgate.net This reaction demonstrates high chemo- and regioselectivity, offering an environmentally friendly and efficient pathway for C(sp³)–H mono-arylation. researchgate.net The reaction typically proceeds in the presence of a rhodium catalyst, such as [Cp*RhCl₂]₂, along with a silver salt co-catalyst.

Furthermore, rhodium(III)-catalyzed methylation of the unactivated C(sp³)–H bond of 8-methylquinolines has been successfully demonstrated using organoboron reagents like potassium methyltrifluoroborate or methylboronic acid. This process exhibits high regioselectivity, yielding exclusively monomethylated products without any detectable methylation at the C2 position or dimethylation. A plausible reaction mechanism involves the formation of a five-membered rhodacycle intermediate.

Recent research has also explored the Rh(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines with various coupling partners, including maleimides and allylic alcohols, in aqueous media, further expanding the synthetic utility of this methodology. researchgate.netrsc.org

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization of 8-Methylquinolines

Catalyst SystemCoupling PartnerProduct TypeYieldReference
[CpRhCl₂]₂/AgNTf₂AryltriethoxysilaneArylated 8-methylquinolineGood researchgate.net
[CpRh(CO)I₂]/AgNTf₂Perfluoroalkyl olefinAllylated 8-methylquinolineHigh snnu.edu.cn
[CpRhCl₂]₂/AgSbF₆MaleimideAlkylated 8-methylquinolineUp to 92% researchgate.net
[CpRhCl₂]₂/AgSbF₆Allylic alcoholγ-Quinolinyl carbonyl compoundGood rsc.org
Palladium-Catalyzed Aerobic C-H Acetoxylation of 8-Methylquinoline Precursors

Palladium-catalyzed reactions offer another powerful avenue for the functionalization of 8-methylquinolines, particularly through aerobic C-H oxidation. This method can be a key step in a synthetic route towards this compound by first introducing an oxygen-containing functional group that can be further oxidized.

Research has demonstrated the ability of palladium(II) complexes, particularly those derived from pyridinecarboxylic acids, to catalyze the homogeneous and regioselective aerobic oxidation of the methyl group of 8-methylquinoline and its substituted derivatives. rsc.orgfigshare.com The reaction is typically carried out in a solution of acetic acid and acetic anhydride (B1165640), using oxygen from the air as the terminal oxidant. rsc.org This process primarily yields the corresponding 8-quinolylmethyl acetates in high yields, with 8-quinoline carboxylic acids being formed as minor products. researchgate.netrsc.org

The catalytic cycle is believed to involve a rate-limiting C-H activation step. figshare.com The structure of the palladium catalyst and the chelate ring size have been identified as key factors influencing the rate of this C-H activation. figshare.com While the direct formation of the carboxylic acid is not the main outcome, the resulting acetate (B1210297) can be readily hydrolyzed to the corresponding alcohol, which can then be oxidized to the desired carboxylic acid in a subsequent step. This two-step sequence provides a viable synthetic route to this compound. The use of ancillary ligands is crucial in these reactions as they can facilitate the oxidation of the reduced palladium catalyst, bypassing the need for co-catalysts, and can control the chemo-, regio-, and stereoselectivity of the reaction. nih.gov

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. sigmaaldrich.com These principles focus on aspects such as waste prevention, maximizing atom economy, using less hazardous chemicals, designing for energy efficiency, and employing renewable feedstocks. msu.eduacs.org

In the synthesis of this compound, several green chemistry principles can be applied:

Prevention of Waste: This is the foundational principle of green chemistry. msu.edu Synthetic methodologies should be designed to minimize the generation of waste. Direct C-H functionalization approaches are inherently greener in this regard as they reduce the number of synthetic steps and the need for protecting groups, thus minimizing byproducts. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. skpharmteco.com Reactions with high atom economy are more efficient and generate less waste. Catalytic reactions, which use small amounts of a catalyst that can be recycled, are preferable to stoichiometric reactions. acs.org

Use of Safer Solvents and Auxiliaries: The choice of solvent is a critical factor in the environmental footprint of a chemical process. rsc.org Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives such as water, ethanol (B145695), or supercritical fluids. rsc.org Solvent-free reactions, when feasible, represent an even better option.

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. acs.org The rhodium- and palladium-catalyzed reactions discussed earlier are examples of this principle in action.

By consciously applying these principles, the synthesis of this compound can be made more sustainable and economically viable.

Regioselectivity and Stereochemical Control in Synthesis

Controlling the regioselectivity and stereochemistry of reactions is paramount in organic synthesis to ensure the desired isomer is obtained as the major product. In the synthesis of this compound, achieving high regioselectivity is crucial to ensure functionalization occurs at the correct positions on the quinoline ring.

The directing effect of the nitrogen atom in the quinoline ring plays a significant role in controlling the regioselectivity of C-H functionalization reactions. For instance, in the rhodium-catalyzed C(sp³)–H functionalization of 8-methylquinolines, the nitrogen atom directs the catalyst to the methyl group at the C8 position, leading to highly regioselective arylation, methylation, or alkylation at this site. snnu.edu.cn Similarly, palladium-catalyzed aerobic oxidation shows high regioselectivity for the C8-methyl group. researchgate.netrsc.org

In more complex syntheses, such as the Friedländer quinoline synthesis, the regioselectivity can be influenced by the nature of the reactants and the reaction conditions. The reaction between an ortho-aminobenzaldehyde or ketone with a carbonyl compound containing an α-methylene group can potentially lead to different regioisomers. The choice of catalyst and reaction conditions can be optimized to favor the formation of the desired linear or angular fused quinoline product. researchgate.net

While the synthesis of this compound itself does not involve the creation of a stereocenter at the carboxylic acid position, stereochemical control becomes important when introducing chiral centers elsewhere in the molecule or in subsequent reactions of the carboxylic acid. For example, in the rhodium-catalyzed allylation of 8-methylquinolines with certain olefins, good to excellent stereoselectivity for the (Z)-alkenyl fluoride (B91410) product has been observed. snnu.edu.cn The development of asymmetric catalytic systems is an active area of research to enable the enantioselective synthesis of chiral quinoline derivatives.

Process Optimization and Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful process optimization and consideration of scalability factors. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable.

For the production of this compound, several aspects need to be optimized:

Reaction Conditions: This includes optimizing parameters such as temperature, pressure, reaction time, and catalyst loading to maximize the yield and purity of the product while minimizing energy consumption and by-product formation. For instance, an optimized synthesis of 8-nitroquinoline-2-carboxylic acid involved carefully selecting the conditions for the final hydrolysis step to achieve an almost quantitative yield. researchgate.net

Reactant and Reagent Selection: The choice of starting materials and reagents is critical for both cost and safety. Using readily available and less hazardous materials is preferred. The development of a new method for the separation of isomeric nitro-methylquinolines was a key optimization step in the synthesis of 8-nitroquinoline-2-carboxylic acid. researchgate.net

Catalyst Efficiency and Recycling: In catalytic processes, the efficiency, stability, and recyclability of the catalyst are major considerations for scalability. An ideal catalyst would have a high turnover number and could be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Work-up and Purification: The procedures for isolating and purifying the final product need to be efficient and scalable. This involves minimizing the use of solvents and developing purification methods, such as crystallization, that are amenable to large-scale operations.

Safety and Environmental Impact: A thorough hazard analysis of the entire process is necessary to ensure safe operation on a large scale. The environmental impact of the process, including waste generation and solvent emissions, must be minimized in line with green chemistry principles.

By systematically addressing these factors, a robust and scalable process for the production of this compound can be developed.

Yield Enhancement Strategies

Improving the yield of this compound is critical for its viable application. Strategies generally focus on optimizing reaction conditions and employing catalytic systems that favor the formation of the desired product.

One of the primary methods for synthesizing the quinoline core is the Doebner-von Miller reaction. A significant advancement in this method involves the use of a two-phase system combined with a phase transfer catalyst (PTC). researchgate.net This approach addresses a common issue in the original Doebner-Miller reaction: the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, such as crotonaldehyde (B89634), which leads to low yields. researchgate.net By using a biphasic medium, the carbonyl compound is sequestered in an organic phase, which drastically reduces polymerization and subsequently increases the product yield. researchgate.net For instance, the reaction of anthranilic acid with crotonaldehyde in a two-phase system using a 5 mol% PTC has been shown to be an effective method for readily synthesizing 2-Methylquinoline-8-carboxylic acid, a closely related precursor. researchgate.net

Further yield optimization can be achieved by carefully controlling key reaction variables. These include temperature, the stoichiometric ratio of reactants, and the choice of catalyst. For analogous quinoline syntheses, controlling the reaction temperature is crucial for minimizing side reactions that compete with the main product formation. Similarly, optimizing the final hydrolysis step in multi-step syntheses, such as the conversion of a nitrile or ester intermediate to the final carboxylic acid, can lead to almost quantitative yields. researchgate.net

Catalytic aerobic oxidation presents another route, where a substituted 8-methylquinoline is oxidized to the corresponding carboxylic acid. While some systems may initially produce the carboxylic acid as a minor product, modification of the catalyst and reaction conditions can enhance its yield. nih.gov

Table 1: Strategies for Yield Enhancement in Quinoline Carboxylic Acid Synthesis

This table summarizes various strategies and their impact on the yield of quinoline carboxylic acids, based on findings from related syntheses.

StrategyReactantsCatalyst/ConditionsObserved Effect on YieldReference
Modified Doebner-Miller Reaction Anthranilic acid, CrotonaldehydeTwo-phase system with Phase Transfer Catalyst (PTC)Increased yield by reducing polymerization of the carbonyl substrate. researchgate.net
Reaction Condition Optimization Aldehyde and Ketone PrecursorsOptimal temperature control (e.g., 80–100°C)Minimizes side reactions, improving overall product yield.
Optimized Hydrolysis 2-Methyl-8-nitroquinoline intermediateAqueous sulfuric acidAlmost quantitative yield of the corresponding carboxylic acid. researchgate.net

Byproduct Minimization Techniques

The minimization of byproducts is intrinsically linked to yield enhancement and product purity. In the synthesis of this compound, byproducts can arise from polymerization, incomplete reaction, or competing reaction pathways.

In the context of the Doebner-von Miller reaction, the primary byproduct is often a polymer tar resulting from the self-condensation of crotonaldehyde under acidic conditions. researchgate.net As mentioned, the use of a biphasic reaction medium is a highly effective technique to physically separate the acid catalyst from the bulk of the carbonyl substrate, thereby inhibiting this unwanted polymerization. researchgate.net

In catalytic oxidation routes, the reaction selectivity is a major concern. For example, the palladium-catalyzed aerobic oxidation of 8-methylquinolines can produce 8-quinolylmethyl acetates as the major product, with the desired 8-quinoline carboxylic acids being minor byproducts. nih.gov Minimizing this acetate byproduct would require modifying the catalytic system—perhaps by altering the ligands, solvent (e.g., avoiding acetic acid/acetic anhydride mixtures), or oxidant—to shift the reaction's regioselectivity in favor of oxidation at the methyl group to form the carboxylic acid. nih.gov

The order of reactant addition has also been identified as a critical factor in controlling product distribution in quinoline syntheses. sci-hub.se In Doebner reactions, the sequence in which the amine, aldehyde, and pyruvic acid are mixed can determine the final product structure, and careful control of this sequence can minimize the formation of undesired isomers or adducts. sci-hub.se This principle is broadly applicable to multi-component reactions used to build the quinoline scaffold.

Furthermore, when starting from substituted precursors, the formation of isomeric byproducts is a common challenge. For example, the nitration of 2-methylquinoline (B7769805) can produce a mixture of 8-nitro- and 5-nitro-2-methylquinolines. researchgate.net While not a direct byproduct of the main reaction, the presence of such isomers in the starting material necessitates purification steps. Developing highly regioselective reactions or efficient separation methods is key to minimizing the impact of these impurities on the final product. researchgate.net

Table 2: Byproduct Minimization in Quinoline Carboxylic Acid Synthesis

This table outlines common byproducts and the techniques employed to reduce their formation during the synthesis of quinoline carboxylic acids.

Common ByproductSynthetic RouteMinimization TechniqueMechanism of ActionReference
Polymer Tar Doebner-Miller ReactionUse of a biphasic reaction medium with a Phase Transfer Catalyst.Sequesters the carbonyl substrate in an organic phase, preventing acid-catalyzed polymerization. researchgate.net
8-Quinolylmethyl acetate Catalytic Aerobic OxidationModification of catalyst, solvent, and reaction conditions.Alters the selectivity of the catalytic system to favor oxidation to a carboxylic acid over acetate formation. nih.gov
Unwanted Structural Isomers Doebner ReactionControl over the order of reactant addition.Directs the reaction pathway towards the desired product, preventing the formation of alternative adducts. sci-hub.se
Isomeric Starting Materials Synthesis from substituted quinolinesDevelopment of regioselective reactions or efficient purification methods.Ensures the purity of intermediates, preventing the carry-over of isomers into the final product. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 8 Methylquinoline 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the quinoline (B57606) ring is a versatile functional handle for various synthetic modifications, including the formation of esters and amides, as well as decarboxylation under specific conditions.

The conversion of 8-methylquinoline-2-carboxylic acid to its corresponding esters is a fundamental transformation. One common and effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 8-methylquinoline-2-carbonyl chloride can then be reacted with an alcohol to form the desired ester in an irreversible reaction. libretexts.org

Alternatively, direct esterification can be accomplished through methods such as the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). stackexchange.comfishersci.co.ukrsc.org The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. stackexchange.comfishersci.co.uk While this method is generally applicable, it is most effective for the synthesis of simple alkyl esters like methyl or ethyl esters. researchgate.net For more complex or acid-sensitive alcohols, other methods may be preferred. commonorganicchemistry.com Another approach involves the alkylation of the carboxylate salt with an alkyl halide, such as iodomethane, to produce the methyl ester. commonorganicchemistry.com

Transesterification, the conversion of one ester to another, can also be performed under either acidic or basic conditions. stackexchange.com For instance, a methyl ester of this compound could be converted to an ethyl ester by heating in excess ethanol (B145695) with an acid catalyst.

A summary of common esterification methods is presented below:

Method Reagents Description Reference(s)
Via Acid Chloride 1. SOCl₂ or (COCl)₂2. Alcohol, Pyridine (B92270)Two-step process where the carboxylic acid is first activated to an acid chloride, which is then reacted with an alcohol. The reaction is generally high-yielding and irreversible. libretexts.org
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)A reversible, acid-catalyzed reaction between the carboxylic acid and an excess of alcohol, typically heated to drive the equilibrium towards the ester. stackexchange.comfishersci.co.ukrsc.org
Steglich Esterification Alcohol, DCC, DMAPA milder method suitable for acid-sensitive substrates, using a carbodiimide (B86325) coupling agent and a catalyst. commonorganicchemistry.com
Alkylation Alkyl Halide (e.g., MeI), BaseThe carboxylic acid is deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide. commonorganicchemistry.com

The synthesis of amides from this compound is a crucial reaction, often employed in the development of biologically active molecules. Direct reaction with an amine is generally difficult as the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. researchgate.netmasterorganicchemistry.com Therefore, activation of the carboxylic acid is necessary.

A common strategy is the conversion of the carboxylic acid to its acid chloride, as described in the esterification section, followed by reaction with an amine. masterorganicchemistry.com This method is robust and widely applicable to primary and secondary amines.

Modern peptide coupling reagents are frequently used for amide bond formation under milder conditions, which is particularly important when dealing with sensitive substrates or in peptide synthesis. These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. growingscience.comnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to increase efficiency and reduce side reactions such as racemization. peptide.comnih.gov Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective coupling agents, typically used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). stackexchange.comfishersci.co.uknih.govquora.comresearchgate.netresearchgate.netnih.gov For example, the coupling of 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin (B1669076) has been achieved using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and DIPEA. acs.org Another study demonstrated the synthesis of 8-hydroxyquinoline-2-carboxanilides by activating the carboxylic acid with phosphorus trichloride (B1173362) before adding the aniline (B41778) derivative. nih.govacs.org

The general procedure for amide formation using a coupling reagent involves dissolving the carboxylic acid, amine, coupling agent, and a base in a suitable aprotic solvent like DMF or DCM and stirring at room temperature. fishersci.co.uk

Coupling Reagent Typical Additives/Base Description Reference(s)
DCC or EDC HOBt, DMAPCarbodiimide reagents that form a reactive O-acylisourea intermediate. HOBt and DMAP are often added to improve yields and suppress side reactions. peptide.comnih.gov
HATU DIPEA or TEAA highly efficient uronium salt-based reagent that forms a reactive OAt-ester, known for fast reaction times and low racemization. fishersci.co.uknih.govquora.comresearchgate.net
HBTU/TBTU DIPEA or TEAAminium/uronium salt-based reagents that generate OBt-active esters, widely used for standard peptide couplings. growingscience.comacs.org
BOP/PyBOP DIPEA or TEAPhosphonium salt-based reagents that form OBt-active esters and are known for their high reactivity. quora.comresearchgate.netnih.gov

The removal of the carboxylic acid group via decarboxylation is a significant reaction, though it often requires specific structural features or harsh conditions. For most carboxylic acids, direct decarboxylation is difficult. However, the reaction is facilitated in substrates that can stabilize the resulting carbanion intermediate, such as β-keto acids. nih.govnih.gov

While there are no specific reports found for the decarboxylation of this compound itself, studies on related quinoline carboxylic acids provide insight into potential pathways. For instance, some quinoline-4-carboxylic acids have been shown to undergo decarboxylation upon refluxing in the presence of aqueous potassium carbonate. researchgate.net Another relevant transformation is the bromodecarboxylation of quinoline salicylic (B10762653) acids (hydroxy-quinoline carboxylic acids) using N-bromosuccinimide at room temperature. researchgate.net

A classical method for decarboxylation involves heating the carboxylic acid or its salt with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). acs.org This method, however, requires high temperatures. A well-known procedure in quinoline chemistry is the copper-catalyzed decarboxylation, often carried out by heating the carboxylic acid in quinoline solvent with copper powder. cdnsciencepub.com This suggests that heating this compound in a high-boiling point solvent, potentially with a copper catalyst, could lead to the formation of 8-methylquinoline (B175542). The decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid) to nicotinic acid occurs in water at elevated temperatures, indicating that the pyridine ring can facilitate this reaction. iust.ac.ir

Reactivity of the Quinoline Core

The quinoline ring system is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-withdrawing carboxylic acid group at the 2-position further deactivates the ring system, particularly the pyridine ring, towards electrophilic attack.

Electrophilic Substitution: In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. mdpi.org The most favored positions for substitution are C-5 and C-8, as the cationic intermediates formed by attack at these positions are more stable. mdpi.org For this compound, the 8-position is already substituted. Therefore, electrophilic attack would be expected to occur primarily at the C-5 position. However, the presence of the deactivating carboxylic acid group at C-2 makes electrophilic substitution reactions challenging, often requiring harsh conditions.

Nucleophilic Substitution: The pyridine ring of quinoline is susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. researchgate.net Direct nucleophilic substitution of hydrogen is rare and typically requires strong nucleophiles like organolithium reagents or harsh conditions such as the Chichibabin reaction (amination with sodium amide). However, if a good leaving group, such as a halogen, is present at the C-2 or C-4 position, nucleophilic aromatic substitution (SNAr) occurs much more readily. google.com For example, studies on 2,4-dichloro-8-methylquinoline (B1596889) have shown that nucleophiles like azide (B81097) and hydrazine (B178648) selectively displace the chlorine at the 4-position. google.com This highlights the enhanced reactivity of the 4-position towards nucleophiles. To achieve substitution at the C-2 position in this compound, it would likely be necessary to first introduce a leaving group at another position on the pyridine ring, as the carboxylic acid itself is not a typical leaving group in SNAr reactions.

The quinoline core can undergo oxidation at either the nitrogen atom or the carbon framework, depending on the reagents and conditions.

N-Oxidation: The nitrogen atom of the quinoline ring is susceptible to oxidation, forming the corresponding N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of an acid like acetic acid. rsc.orgacs.orgacs.org The N-oxidation of 7-acetamido-8-benzyloxyquinoline has been successfully achieved using m-CPBA in 1,2-dichloroethane. acs.org The resulting this compound N-oxide would have altered electronic properties and could serve as an intermediate for further functionalization, for example, by making the C-2 and C-4 positions more susceptible to nucleophilic attack.

Oxidation of the Ring: Strong oxidizing agents can lead to the degradation of the quinoline ring system. For instance, oxidation of quinoline itself with alkaline potassium permanganate (B83412) can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). The presence of the deactivating carboxylic acid group on the pyridine ring might favor the oxidation of the benzene portion of the this compound molecule under harsh oxidative conditions. Conversely, a patented process describes the oxidation of the 8-methyl group of 7-chloro-8-methylquinoline (B132762) derivatives to the corresponding carboxylic acid using nitric acid in the presence of sulfuric acid and a heavy metal catalyst, indicating the relative stability of the quinoline core under these specific conditions.

Reduction Reactions of the Quinoline Nucleus

The quinoline core of this compound is susceptible to reduction, typically involving the hydrogenation of the nitrogen-containing heterocyclic ring (the pyridine part). This selective reduction leads to the formation of 8-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Catalytic hydrogenation is a common method to achieve this transformation. Various catalytic systems, including those based on ruthenium, iridium, cobalt, and nickel, have been proven effective for the hydrogenation of quinolines to tetrahydroquinolines. These reactions often require specific conditions, such as elevated hydrogen pressure or higher temperatures, although milder conditions are actively being researched.

A notable development is the one-pot tandem process that combines regiospecific functionalization at the C-2 position with the subsequent selective hydrogenation of the pyridine ring. In one such process, an active Ni(0) species, generated in situ from the reduction of NiBr₂ by Mg, catalyzes the hydrogenation. This method is significant as it streamlines the synthesis of 2-substituted 8-methyltetrahydroquinoline derivatives, which are valuable building blocks in medicinal chemistry. The reduction can sometimes be a side reaction; for instance, during certain functionalization reactions of 8-methylquinoline derivatives, the corresponding tetrahydroquinoline is formed as a major side product.

The general reactivity for the reduction of the quinoline ring can also be seen in related compounds, where reduction reactions convert the quinoline to tetrahydroquinoline derivatives. The choice of reducing agent and conditions is crucial for achieving the desired outcome, as the carboxylic acid group itself can be reduced under harsh conditions, for example using powerful reducing agents like Lithium aluminum hydride (LiAlH₄).

Reactivity of the Methyl Group at Position 8

The methyl group at the 8-position is not merely a passive substituent; it is an active site for various chemical modifications, enabling the synthesis of a wide array of derivatives.

Selective Functionalization and Derivatization

The C-H bonds of the methyl group at position 8 are amenable to selective functionalization. This has emerged as a powerful strategy for creating complex organic molecules that can serve as important intermediates for biologically active compounds.

One key reaction is the alkylation of the methyl group. For instance, 2-methyl-8-quinoline carboxylic acid, an isomer of the title compound, can be readily alkylated at the methyl group after lithiation with LDA (Lithium diisopropylamide) and subsequent addition of alkyl halides. This suggests a similar strategy could be applicable to this compound, providing a route to 2-carboxy-8-alkylquinoline derivatives.

Furthermore, the methyl group plays a crucial electronic and steric role in directing other reactions on the quinoline ring system. Studies have shown that the presence of the methyl group at C-8 is critical for certain tandem functionalization-hydrogenation reactions to proceed, indicating its influence on the reactivity of the entire molecule.

Derivatization can also occur at the carboxylic acid group, which can be converted into esters or amides. For example, 8-hydroxyquinoline-2-carboxylic acid can be condensed with anilines to form carboxamides after activation of the carboxylic acid group, often with reagents like thionyl chloride or phosphorus trichloride.

Oxidative Transformations of the Methyl Group

The methyl group at the 8-position can be selectively oxidized to afford different functional groups, most notably an alcohol (hydroxymethyl), an aldehyde, or a carboxylic acid.

A significant advancement in this area is the use of Palladium(II) complexes derived from 2,6-pyridinedicarboxylic acid to catalyze the homogeneous regioselective aerobic oxidation of 8-methylquinolines. In a solution of acetic acid and acetic anhydride (B1165640), this catalytic system primarily produces the corresponding 8-quinolylmethyl acetates in high yields. The corresponding 8-quinoline carboxylic acid is typically observed as a minor product in this reaction.

A more classical approach to oxidize an aryl methyl group to a carboxylic acid involves stronger oxidizing agents. A general method utilizes sulfuric acid in

Derivatization and Functionalization Strategies for 8 Methylquinoline 2 Carboxylic Acid

Synthesis of Substituted 8-Methylquinoline-2-carboxylic Acid Analogues

The synthesis of analogues of this compound, featuring various substituents on the quinoline (B57606) core, is primarily achieved through classical cyclization reactions. These methods typically construct the quinoline ring system from acyclic precursors.

Key synthetic strategies include:

Pfitzinger Reaction : This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group, under basic conditions, to yield a quinoline-4-carboxylic acid. To synthesize a 2-carboxylic acid analogue, modifications to the starting materials are necessary. For instance, variations of the Pfitzinger reaction can be adapted to produce different isomers.

Doebner Reaction : This is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. sci-hub.se While this typically yields the 4-carboxylic acid isomer, under certain conditions, a by-product, 2-methylquinoline-4-carboxylic acid, can be formed. sci-hub.se This highlights the potential for reaction engineering to favor different isomers.

Oxidation of Precursors : A common and effective route to quinoline-2-carboxylic acids is the oxidation of the corresponding 2-methylquinoline (B7769805) derivative. For example, 8-nitroquinoline-2-carboxylic acid can be synthesized by first nitrating 2-methylquinoline to obtain 2-methyl-8-nitroquinoline, which is then oxidized. evitachem.com This oxidation can be achieved using reagents like selenium dioxide or potassium permanganate (B83412). nih.gov The 8-methyl group is generally stable under these conditions, allowing for selective oxidation at the 2-position.

The table below summarizes synthetic approaches to key analogues.

Target AnaloguePrecursorsKey Reaction TypeReference
8-Nitroquinoline-2-carboxylic acid2-MethylquinolineNitration followed by oxidation evitachem.com
8-Hydroxyquinoline-2-carboxylic acid8-Hydroxy-2-methylquinolineOxidation of the 2-methyl group nih.gov
2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid2-Amino-5-chlorobenzaldehyde, Ethyl acetoacetateFriedländer Synthesis
2-Methylquinoline-4-carboxylic acid derivativesAromatic amines, Pyruvic acidDoebner Reaction (by-product) sci-hub.se
Note: These examples are for isomeric quinoline carboxylic acids but illustrate relevant synthetic principles.

Formation of Esters, Amides, Hydrazides, and Related Derivatives

The carboxylic acid group at the C-2 position is a prime site for derivatization through nucleophilic acyl substitution. This allows for the straightforward synthesis of esters, amides, hydrazides, and other related compounds, which can significantly alter the molecule's physical, chemical, and biological properties.

The general synthetic pathway involves the activation of the carboxylic acid, most commonly by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmdpi.com This activated intermediate readily reacts with a nucleophile (an alcohol, amine, or hydrazine) to form the desired derivative.

Esters : Esterification can be achieved by reacting the acyl chloride with a phenol (B47542) or an alcohol. researchgate.net Alternatively, the Fischer esterification, which involves treating the carboxylic acid directly with an excess of alcohol under acidic catalysis (e.g., H₂SO₄), is a viable method. masterorganicchemistry.comlibretexts.org

Amides : Amides are synthesized by reacting the activated carboxylic acid with primary or secondary amines. mdpi.comorganic-chemistry.org This is a widely used strategy to append different functionalities. For instance, substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been prepared via condensation of the activated acid with various anilines. nih.gov

Hydrazides : Hydrazides are formed by the reaction of the acyl chloride or an ester with hydrazine (B178648) hydrate. ajchem-a.com These hydrazide derivatives are not only important final products but also serve as key intermediates for synthesizing more complex heterocyclic systems, such as oxadiazoles (B1248032) and thiazolidinones. ajchem-a.com

The following table presents examples of these derivatization reactions.

Derivative TypeReagentsReaction ConditionsReference
Aryl EsterQuinoline-2-carboxylic acid chloride, PhenolNucleophilic acyl substitution researchgate.netnih.gov
Substituted AmideQuinoline-2-carboxylic acid chloride, ArylamineNucleophilic acyl substitution researchgate.net
8-Aminoquinoline Amide3-Oxo-olean-12-en-28-oic acid, 8-AminoquinolineAcyl chloride formation, then amidation mdpi.com
HydrazideQuinoline-2-carbonyl chloride, Hydrazine hydrateNucleophilic acyl substitution ajchem-a.com
8-Hydroxy-2-carboxanilide8-Hydroxyquinoline-2-carboxylic acid, Substituted aniline (B41778), PCl₃Microwave-assisted condensation nih.gov

Halogenation and Introduction of Other Functional Groups onto the Quinoline Scaffold

Beyond modifying the carboxylic acid group, the quinoline ring itself can be functionalized to introduce new chemical properties. Halogenation is a particularly important transformation, as the introduction of a halogen atom provides a handle for subsequent cross-coupling reactions.

A significant advancement is the metal-free, regioselective C-H halogenation of 8-substituted quinolines. rsc.org This method allows for the direct and efficient introduction of chlorine, bromine, or iodine at the C-5 position of the quinoline ring. researchgate.net The reaction proceeds at room temperature using inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. rsc.orgresearchgate.net This provides a powerful tool for modifying this compound, yielding 5-halo-8-methylquinoline-2-carboxylic acid derivatives with high selectivity.

Other functionalizations include:

N-Oxidation : The quinoline nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. This modification alters the electronic properties of the ring system and can direct further substitutions.

Methyl Group Oxidation : The 8-methyl group can be selectively oxidized. For example, using selenium dioxide (SeO₂), the methyl group of the related 8-hydroxy-2-methylquinoline can be converted to an aldehyde (carbaldehyde). nih.gov This introduces a new reactive site without affecting the core quinoline structure.

Key functionalization reactions are summarized in the table below.

ReactionReagent(s)Position of FunctionalizationReference
C-H HalogenationTrihaloisocyanuric acid (TCCA, etc.)C-5 rsc.orgresearchgate.net
N-OxidationPotassium permanganate or H₂O₂Quinoline Nitrogen (N-1)
Methyl Group OxidationSelenium dioxide (SeO₂)C-8 Methyl Group nih.gov

Conjugation and Linker Chemistry for Macromolecular and Supramolecular Architectures

The structural features of this compound make it an excellent candidate for constructing larger, more complex chemical architectures. The nitrogen atom at position 1 and the carboxyl group's oxygen atoms form a classic tridentate chelation site, which is fundamental to its use in coordination and supramolecular chemistry. sigmaaldrich.comchemicalbook.com

Supramolecular Chemistry : As a tridentate chelating agent, it can coordinate with various metal ions to form stable complexes. sigmaaldrich.com This property is central to the design of metallo-supramolecular assemblies, where the quinoline unit acts as a directed ligand to build intricate, higher-order structures.

Macromolecular Conjugation : The carboxylic acid handle is readily used for covalent attachment to other molecules. For example, it can be coupled to amines on biomacromolecules or synthetic polymers.

Linker Chemistry : The quinoline scaffold can be incorporated into multi-component molecules. Bisquinoline systems, which show interesting biological activities, have been synthesized by linking two quinoline units together, often through ether linkages involving hydroxyl-substituted quinolines. researchgate.net Furthermore, the conversion of a quinoline derivative to an azide (B81097) allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to form highly stable triazole-linked conjugates. nih.gov This is a powerful and widely used strategy for linking different molecular building blocks.

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

Owing to its multiple reactive sites, this compound and its close derivatives are valuable starting materials for the synthesis of more complex organic molecules, particularly those with potential biological activity.

The molecule serves as a scaffold upon which significant molecular complexity can be built. A prime example is its use in the synthesis of novel heterocyclic compounds. Starting from quinoline-2-carboxylic acid, the corresponding hydrazide can be prepared. ajchem-a.com This hydrazide is a key intermediate that can undergo cyclization reactions with various reagents to form a range of other five-membered heterocycles. For instance:

Reaction of the hydrazide with carbon disulfide (CS₂) leads to the formation of an oxadiazole ring. ajchem-a.com

Condensation of the hydrazide with aromatic aldehydes produces Schiff bases, which can then be cyclized with thioglycolic acid to yield thiazolidinone derivatives. ajchem-a.com

These transformations demonstrate how the initial quinoline-2-carboxylic acid framework is elaborated into more complex, multi-ring systems that are of interest in medicinal chemistry. ajchem-a.comresearchgate.net The quinolinecarboxylic acid structure is recognized as an important substructure in a number of molecules that exhibit potent biological properties. researchgate.net

The table below lists complex molecular classes synthesized from quinoline-2-carboxylic acid derivatives.

Starting MaterialIntermediateSynthesized Complex MoleculeReference
Quinoline-2-carboxylic acidQuinoline-2-carbohydrazideMannich Bases, Schiff Bases ajchem-a.com
Quinoline-2-carboxylic acidQuinoline-2-carbohydrazideThiol-oxadiazoles ajchem-a.com
Quinoline-2-carboxylic acidSchiff base from hydrazideThiazolidinones ajchem-a.com
8-Hydroxyquinoline (B1678124) derivativesN/ABisquinoline systems nih.govresearchgate.net
Azidomethyl quinolineN/AQuinoline-coupled 1,2,3-triazoles nih.gov

Coordination Chemistry and Metal Organic Framework Applications of 8 Methylquinoline 2 Carboxylic Acid

Ligand Design Principles and Chelation Properties

The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complexes are heavily influenced by the nature of the ligand. 8-Methylquinoline-2-carboxylic acid is an exemplary case of a well-designed ligand, with its coordination behavior governed by specific structural motifs and electronic properties.

The presence of the methyl group at the 8-position can introduce steric hindrance, which may influence the coordination geometry and the number of ligands that can bind to a metal center. This steric effect can be strategically utilized in the design of complexes with specific catalytic or reactive properties.

The N,O-donor set of this compound allows it to form stable complexes with a wide range of metal ions, including both transition metals and main group metals. The interaction with these metals is primarily through the formation of coordinate covalent bonds, where the ligand donates a pair of electrons to the metal ion.

The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, and the presence of competing ligands. For instance, studies on the related 8-hydroxyquinoline (B1678124) have shown that it forms highly stable complexes with various metal ions, and this stability is attributed to the formation of a strong chelate ring. uncw.eduscirp.orgnih.gov

Research has demonstrated the chelation of similar quinoline-based ligands with a variety of metals, including:

Transition Metals: Iron (Fe), Copper (Cu), Molybdenum (Mo), Cobalt (Co), Nickel (Ni), Zinc (Zn), and Cadmium (Cd). uncw.eduscirp.orgresearchgate.net The interaction with these metals often results in colored complexes and can influence their magnetic and electronic properties. For example, copper complexes with quinoline (B57606) derivatives have been shown to exhibit square-planar or octahedral geometries. scirp.org

Main Group Metals: Magnesium (Mg). uncw.edu The chelation with main group metals is also significant, although the resulting complexes may have different properties compared to those of transition metals.

The table below summarizes the stability constants (log K1) for the formation of 1:1 complexes between the related ligand 8-hydroxyquinoline-2-carboxylic acid (HQC) and various metal ions, illustrating the strong chelating ability of this class of compounds. uncw.edu

Metal IonLog K1
Mg(II)4.93
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a range of analytical techniques to determine their structure and properties.

Depending on the reaction conditions and the stoichiometry of the reactants, this compound can form both mononuclear and multinuclear complexes.

Mononuclear Complexes: In these complexes, a single metal ion is coordinated to one or more ligand molecules. The geometry of the complex is determined by the coordination number of the metal and the steric and electronic properties of the ligand. For example, with divalent metal ions, it is common to form complexes with a 1:2 metal-to-ligand ratio, leading to octahedral or square-planar geometries. scirp.org

Multinuclear Complexes: Under certain conditions, the ligand can bridge between two or more metal centers, leading to the formation of multinuclear complexes. This can occur if the carboxylic acid group coordinates to one metal ion while the quinoline nitrogen atom coordinates to another. These structures can exhibit interesting magnetic and electronic properties due to the interactions between the metal centers.

Beyond the formation of discrete coordination complexes, this compound can participate in the construction of more complex supramolecular assemblies. These are large, well-organized structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The carboxylic acid group of the ligand is particularly important in forming hydrogen-bonded networks. researchgate.netnih.gov The quinoline ring system can engage in π-π stacking interactions, further stabilizing the supramolecular structure. The interplay of these non-covalent forces can lead to the formation of one-, two-, or three-dimensional networks with specific topologies and properties. Research on related 8-hydroxyquinoline derivatives has highlighted their use in constructing supramolecular coordination compounds. mdpi.com

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The porous nature and high surface area of many MOFs make them promising materials for a variety of applications, including gas storage, separation, and catalysis.

This compound, with its ability to act as a bridging ligand, is a suitable candidate for the construction of MOFs and coordination polymers. polimi.it The rigid quinoline backbone and the defined coordination geometry of the ligand can lead to the formation of well-ordered, porous structures. The uncoordinated functional groups within the pores of these frameworks can also be utilized for post-synthetic modification to introduce new functionalities. rsc.org

The choice of metal ion and the reaction conditions play a crucial role in determining the topology and properties of the resulting MOF. polimi.it For instance, the use of different metal ions can lead to frameworks with varying pore sizes and chemical stabilities. nih.gov The incorporation of ligands like this compound into MOFs can enhance their properties, for example, by introducing Lewis basic sites (the quinoline nitrogen) that can be active in catalysis. Studies on similar systems, such as those involving isoquinoline-5-carboxylate, have demonstrated the formation of 2D coordination polymers with interesting structural features. polimi.it The development of MOFs based on biquinoline ligands has also been explored for catalytic applications. nih.gov

Design and Synthesis of MOF Linkers Based on the Compound

The design of MOF linkers is a critical factor in determining the final structure and properties of the framework. This compound is a promising candidate for a MOF linker due to its inherent structural features. It possesses two key coordination sites: the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group. This N,O-bidentate chelating ability allows it to form stable five-membered rings with metal cations, a common feature in the construction of robust coordination polymers.

The synthesis of MOFs using such a linker would typically involve a solvothermal reaction, where the this compound and a chosen metal salt are heated in a high-boiling-point solvent. The presence of the methyl group at the 8-position (peri position to the quinoline nitrogen) is a significant design element. This methyl group can introduce steric hindrance, which may influence the coordination geometry around the metal center and ultimately direct the assembly towards specific, potentially novel, framework topologies that might not be accessible with the unsubstituted parent ligand, quinaldic acid. The choice of metal ion would also be crucial; different metals favor different coordination numbers and geometries, which would lead to a variety of structural outcomes when combined with this specific linker.

Structural Analysis of MOF Architectures Incorporating the Compound

While specific MOF structures incorporating this compound are not yet prevalent in published literature, a structural analysis can be projected based on the known chemistry of related ligands. The bidentate N,O-chelation is expected to form discrete metal-ligand complexes that can then be linked into extended frameworks if the metal ion has additional coordination sites available.

Below is a table outlining potential structural features of MOFs based on this linker and the factors that would influence them.

Structural FeatureInfluencing FactorPotential Outcome
Coordination Mode Metal Ion, SolventBidentate (N,O-chelate), Monodentate (carboxylate)
Framework Dimensionality Metal Coordination Number1D chains, 2D layers, or 3D frameworks
Network Topology Steric Hindrance (8-methyl group)Potentially non-interpenetrated, open networks
Pore Size/Shape Linker Length, Stacking InteractionsTunable microporosity, channels shaped by π-stacking
Framework Stability π-π Stacking, Metal-Ligand Bond StrengthEnhanced stability through intermolecular forces

Functionalization of MOFs via Post-Synthetic Modification with the Compound

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into pre-existing MOFs without altering their underlying framework. rsc.org This can be achieved by modifying the organic linkers or the metal nodes. researchgate.netgla.ac.uk this compound could be utilized in PSM in two distinct ways.

First, a MOF constructed with linkers that have reactive functional groups could be modified by reacting it with this compound. For example, a MOF with pendant amine groups could potentially form an amide bond with the carboxylic acid of the compound, thereby tethering the 8-methylquinoline (B175542) unit into the pores of the MOF.

Second, and perhaps more straightforwardly, this compound can be used to functionalize MOFs that possess open or accessible metal coordination sites. researchgate.net Many MOFs, after solvent removal, feature coordinatively unsaturated metal sites that are prime targets for binding new ligands. researchgate.net By immersing such an activated MOF in a solution of this compound, the molecule could coordinate to these open metal sites through its N,O-chelating group. This approach would effectively decorate the pores of the parent MOF with 8-methylquinoline moieties, introducing new chemical properties or catalytic sites. For example, MOFs with free carboxylate groups have been shown to be excellent platforms for capturing metal ions via PSM, which in turn enhances properties like dye adsorption. rsc.org Similarly, introducing the quinoline moiety could enhance affinity for specific molecules or metals.

Catalytic Applications of Coordination Complexes Derived from this compound

The quinoline moiety is a well-established "directing group" in organic synthesis, capable of guiding transition metals to activate specific C-H bonds. The nitrogen atom acts as an anchor, positioning the metal catalyst in close proximity to the target bond.

Homogeneous Catalysis

The 8-methylquinoline scaffold is an ideal substrate for transition-metal-catalyzed C(sp³)–H functionalization reactions. nih.gov The nitrogen atom chelates to the metal center, forming a stable cyclometallated intermediate that facilitates the activation of the C-H bonds on the adjacent methyl group. Discrete, soluble coordination complexes of this compound with metals like Ruthenium(II) or Cobalt(III) are therefore expected to be active homogeneous catalysts. acs.org

Research has demonstrated that various 8-methylquinoline derivatives can effectively catalyze reactions such as amidation and alkenylation under mild conditions. acs.orgresearchgate.net These transformations are atom-economical and avoid the need for pre-functionalization of the substrate. researchgate.net The presence of the carboxylic acid group in this compound could further modulate the electronic properties and solubility of the resulting metal complexes, potentially enhancing their catalytic performance.

The table below summarizes key research findings on the use of the 8-methylquinoline scaffold in homogeneous catalysis.

Catalyst SystemSubstrateReaction TypeKey FindingReference
[(p-cymene)RuCl₂]₂8-MethylquinolineC(sp³)-H AmidationFirst example of Ru(II)-catalyzed intermolecular amidation with azides, yielding quinolin-8-ylmethanamines. researchgate.net
Cp*Co(III)8-MethylquinolineC(sp³)-H AlkenylationHighly regioselective and stereoselective alkenylation with various alkynes under mild conditions. acs.org
Various Transition Metals8-MethylquinolineC-H ActivationThe chelating nitrogen atom enables the formation of cyclometallated complexes, facilitating selective functionalization. nih.gov

Heterogeneous Catalysis (e.g., MOF-based catalysts)

A primary goal of modern catalysis is the development of heterogeneous catalysts that combine the high activity and selectivity of homogeneous systems with the practical advantages of easy separation and reusability. capes.gov.br MOFs provide an ideal platform for achieving this by serving as scaffolds to immobilize catalytically active species. youtube.com

Incorporating this compound as a linker into a robust MOF structure is a promising strategy for creating a novel heterogeneous catalyst. The resulting material would feature catalytically active sites—the 8-methylquinoline units—distributed throughout a porous, crystalline solid. Reactants could diffuse through the MOF channels to access these sites.

Such a MOF-based catalyst could be applied to the C-H activation reactions described in the homogeneous catalysis section. Furthermore, the MOF structure offers the potential for bifunctional catalysis. nih.govacs.org The metal nodes of the framework can act as Lewis acid sites, while the quinoline nitrogen of the linker can act as a Lewis base or directing group. This combination of acidic and basic or directing sites in close proximity can enable synergistic catalytic pathways for a variety of organic transformations. The defined pore structure of the MOF could also impart size and shape selectivity, favoring the conversion of substrates that can fit within the framework's cavities while excluding larger molecules. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 8 Methylquinoline 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the quinoline (B57606) ring system, the methyl group protons, and the carboxylic acid proton. The aromatic protons would typically appear in the downfield region, between 7.0 and 9.0 ppm. The methyl protons at the C8 position are expected to resonate as a singlet in the upfield region, likely around 2.5-3.0 ppm. The carboxylic acid proton is characteristically found far downfield, often as a broad singlet above 10 ppm, due to hydrogen bonding. pressbooks.pub The precise chemical shifts and coupling constants (J-values) of the aromatic protons would be crucial for their unambiguous assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm. pressbooks.pub The carbon atoms of the quinoline ring will appear in the aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group. The methyl carbon at C8 would be observed in the aliphatic region, typically between 15 and 25 ppm.

For a definitive assignment of all proton and carbon signals, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Methylquinoline-2-carboxylic acid

Protons Predicted Chemical Shift (ppm) Multiplicity
H3, H4, H5, H6, H7 7.0 - 9.0 m
8-CH₃ 2.5 - 3.0 s
COOH >10 br s

s = singlet, br s = broad singlet, m = multiplet. These are predicted values and require experimental verification.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 145 - 155
C3 120 - 130
C4 135 - 145
C4a 125 - 135
C5 125 - 135
C6 125 - 135
C7 125 - 135
C8 130 - 140
C8a 140 - 150
8-CH₃ 15 - 25
COOH 165 - 185

These are predicted values and require experimental verification.

Two-dimensional (2D) NMR techniques are powerful for establishing the complete molecular structure of this compound and its derivatives by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net For this compound, COSY would be instrumental in tracing the connectivity of the protons on the quinoline ring, helping to assign the signals of H3, H4, H5, H6, and H7 by observing their cross-peaks.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. In the case of this compound derivatives, NOESY could show correlations between the C8-methyl protons and the H7 proton, confirming their spatial proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbon atoms to which they are directly attached. hmdb.ca This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is a crucial experiment for connecting different spin systems and for assigning quaternary carbons (those with no attached protons), such as C2, C4a, C8, C8a, and the carboxylic acid carbon. For instance, correlations from the C8-methyl protons to C7, C8, and C8a would be expected in the HMBC spectrum.

The combined interpretation of these 2D NMR spectra would provide a comprehensive and definitive structural elucidation of this compound.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the solid forms of pharmaceutical compounds, including polymorphs, solvates, and amorphous states. nih.gov Different crystalline forms (polymorphs) of a compound can exhibit distinct physical properties, and ssNMR is highly sensitive to the local environment of the nuclei in the solid state.

Studies on related hydroxyquinoline carboxylic acids have demonstrated the utility of ¹³C and ¹⁵N ssNMR in distinguishing between different tautomers and identifying the presence of zwitterionic species in the solid state. researchgate.netnih.gov These differences are manifested as variations in the chemical shifts of the carbon and nitrogen atoms in the crystal lattice.

For this compound, ssNMR could be employed to:

Identify and characterize different polymorphic forms by observing distinct sets of chemical shifts for each form.

Distinguish between crystalline and amorphous material, as amorphous forms typically show broader NMR signals.

Study the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, in the solid state.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of organic compounds with high accuracy and precision. acs.org The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

The purity of this compound can be determined by ¹H qNMR using an internal standard of known purity. The methodology involves:

Accurately weighing the sample of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

Dissolving the mixture in an appropriate deuterated solvent.

Acquiring the ¹H NMR spectrum under optimized quantitative conditions, ensuring long relaxation delays to allow for complete magnetization recovery between scans.

Integrating a well-resolved signal of the analyte and a signal of the internal standard.

Calculating the purity of the analyte using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

qNMR offers the advantage of not requiring a specific reference standard for the analyte itself and can provide a direct measure of purity traceable to the International System of Units (SI).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing a highly accurate measurement of its mass. The theoretical monoisotopic mass of this compound (C₁₁H₉NO₂) can be calculated with high precision.

Calculated Exact Mass:

C₁₁: 11 * 12.000000 = 132.000000

H₉: 9 * 1.007825 = 9.070425

N₁: 1 * 14.003074 = 14.003074

O₂: 2 * 15.994915 = 31.989830

Total Monoisotopic Mass = 187.063329 Da

HRMS instruments can measure the m/z value to within a few parts per million (ppm) of the theoretical value. By comparing the experimentally measured exact mass with the calculated value, the elemental formula of the compound can be confidently confirmed. For instance, HRMS has been used to confirm the structures of various synthesized quinoline derivatives. researchgate.net This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. From this data, it is possible to determine:

The precise bond lengths and angles within the molecule.

The planarity of the quinoline ring system.

The conformation of the carboxylic acid group relative to the quinoline ring.

The arrangement of molecules within the crystal, known as the crystal packing.

For this compound, SCXRD would confirm the connectivity of the atoms and provide the exact spatial orientation of the 8-methyl and 2-carboxylic acid groups on the quinoline scaffold. Studies on similar molecules, such as quinoline-2-carboxylic acid, have shown that it can exist in both neutral and zwitterionic forms within the crystal lattice, often forming tautomeric pairs held together by hydrogen bonds. researchgate.net SCXRD would be able to definitively establish which form is present in the solid state for the title compound.

The crystal packing of this compound is expected to be governed by a combination of intermolecular interactions, which can be elucidated through single crystal X-ray diffraction. The key interactions anticipated are hydrogen bonding and π-π stacking.

π-π Stacking: The planar aromatic quinoline ring system is conducive to π-π stacking interactions. researchgate.net In the crystal lattice, molecules are likely to arrange themselves in a parallel or offset fashion to maximize these favorable interactions between the electron-rich aromatic rings. The centroid-to-centroid distance between stacked rings is typically in the range of 3.4 to 3.8 Å. nih.gov These interactions contribute significantly to the stabilization of the crystal structure. Studies on various methylquinoline derivatives have demonstrated the prevalence of such π-π stacking in their crystal packing. nih.govnih.gov

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking interactions will ultimately determine the final three-dimensional architecture of the crystal.

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorExpected Geometry/Distance
Hydrogen BondingCarboxylic Acid O-HCarboxylic Acid C=ODimeric structures
Hydrogen BondingCarboxylic Acid O-HQuinoline NChain or network formation
π-π StackingQuinoline Ring (π-system)Quinoline Ring (π-system)Parallel or offset stacking, ~3.4-3.8 Å centroid-centroid distance

This table is based on the functional groups present in the molecule and known crystal engineering principles for related compounds.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The key functional groups and their expected characteristic vibrational frequencies are:

Carboxylic Acid Group (-COOH):

O-H Stretch: This appears as a very broad and strong absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The broadness is due to the strong hydrogen bonding between carboxylic acid molecules. spectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band is expected between 1725 and 1700 cm⁻¹ for the carbonyl group of the carboxylic acid. ajchem-a.com Conjugation with the quinoline ring may shift this band to a slightly lower frequency.

C-O Stretch: A medium intensity band corresponding to the C-O single bond stretching is expected in the region of 1320-1210 cm⁻¹. spectroscopyonline.com

O-H Bend: An out-of-plane bending vibration for the O-H group typically appears as a broad band around 920 cm⁻¹.

Quinoline Ring:

Aromatic C-H Stretch: These vibrations give rise to sharp, medium-intensity bands above 3000 cm⁻¹. ajchem-a.com

C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the quinoline ring result in a series of sharp bands of variable intensity in the 1620-1430 cm⁻¹ region.

Aromatic C-H Bends: Out-of-plane C-H bending vibrations appear as strong bands in the 900-675 cm⁻¹ region, and their positions are characteristic of the substitution pattern on the aromatic ring.

Methyl Group (-CH₃):

C-H Stretches: Asymmetric and symmetric stretching vibrations of the methyl C-H bonds are expected to appear in the 2975-2850 cm⁻¹ region. ajchem-a.com

C-H Bends: Asymmetric and symmetric bending (scissoring) vibrations will produce bands around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

The combination of these characteristic bands provides a unique vibrational fingerprint for this compound, allowing for its unambiguous identification.

Table 3: Characteristic IR and Raman Band Assignments for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity (IR)
O-H StretchCarboxylic Acid3300 - 2500Strong, Very Broad
Aromatic C-H StretchQuinoline Ring> 3000Medium, Sharp
Aliphatic C-H StretchMethyl Group2975 - 2850Medium
C=O StretchCarboxylic Acid1725 - 1700Strong, Sharp
C=C / C=N StretchesQuinoline Ring1620 - 1430Medium to Strong, Sharp
C-H BendsMethyl Group~1460, ~1375Medium
C-O StretchCarboxylic Acid1320 - 1210Medium
O-H Bend (out-of-plane)Carboxylic Acid~920Medium, Broad
Aromatic C-H BendsQuinoline Ring900 - 675Strong

This table provides expected ranges based on general spectroscopic data for the constituent functional groups.

Insights into Molecular Conformation and Intermolecular Interactions

Specific crystallographic data for this compound was not found in the literature search. However, structural information for related compounds provides insight into the potential conformation and interactions of the quinoline framework. For instance, the crystal structure of 8-hydroxy-2-methylquinoline reveals a hydrogen-bonded dimer structure formed through O—H⋯N hydrogen bonds between two independent molecules in the asymmetric unit researchgate.net. Similarly, studies on various quinoline carboxylic acid derivatives show that intermolecular hydrogen bonds, as well as dispersion interactions between aromatic systems, are significant in their solid-state structures mdpi.com. For quinoline-2-carboxylic acid, X-ray diffraction has shown that it can crystallize with two tautomeric forms (a neutral molecule and a zwitterion) in the same crystal, linked by hydrogen bonds. It is plausible that this compound would also exhibit significant intermolecular hydrogen bonding via its carboxylic acid group, likely forming dimers in the solid state. The planarity of the quinoline ring system, as seen in derivatives like 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, is a common feature nih.gov. The orientation of the carboxylic acid group relative to the quinoline ring would be a key conformational feature, influenced by steric hindrance from the methyl group at the 8-position and by crystal packing forces.

Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism)

Electronic Transitions and Absorption Maxima

Specific UV-Vis absorption data for this compound is not detailed in the available search results. However, the electronic spectra of related quinoline derivatives have been characterized. For 8-hydroxyquinoline-2-carboxylic acid (8-HQA), UV-Vis spectrophotometric titrations have been used to study its protonation and metal-binding properties uncw.edunih.govnih.gov. The absorption spectra of quinoline-based compounds are generally characterized by π → π* transitions within the aromatic system. For example, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines show intense ligand-metal charge-transfer (LMCT) bands in the visible region (around 380-400 nm) and higher energy bands attributed to the spin-allowed π → π* transitions of the quinolin-8-olate ligand mdpi.com. It is expected that this compound would exhibit characteristic absorption bands in the UV region, corresponding to the electronic transitions within the quinoline core. The precise absorption maxima (λmax) would be influenced by the solvent polarity and pH, due to the presence of the carboxylic acid and the quinoline nitrogen.

Emission Properties and Fluorescence Quantum Yields

There is no specific information available on the fluorescence emission properties or quantum yields for this compound. Studies on related compounds, such as 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, show that the quinoline moiety can be highly fluorescent. The fluorescence of 8-HQ derivatives is known to be sensitive to the solvent environment and can exhibit dual fluorescence niscpr.res.in. For instance, quinoline-based fluorescent sensors show changes in their emission spectra, such as quenching of monomer emission and the appearance of new peaks due to excimer formation upon binding with guest molecules like carboxylic acids beilstein-journals.org. The introduction of a carboxylic acid group can also influence the fluorescence properties, sometimes enhancing solubility and modifying the emission characteristics upon metal chelation nih.gov. Given these trends, this compound may possess fluorescent properties, but experimental data is required for confirmation and characterization.

Circular Dichroism (CD) for Chiral Studies (if applicable to derivatives)

No information was found regarding the use of Circular Dichroism (CD) for chiral studies of this compound or its derivatives. This technique would only be applicable if chiral derivatives of the parent compound were synthesized and studied for their chiroptical properties.

Electrochemical Characterization

Cyclic Voltammetry and Differential Pulse Anodic Stripping Voltammetry for Redox Properties

Direct electrochemical studies, such as Cyclic Voltammetry (CV) or Differential Pulse Anodic Stripping Voltammetry (DP-ASV), specifically for this compound were not identified in the searched literature. However, these techniques have been applied to its close analogue, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), to investigate its interactions with metal ions like molybdate nih.govresearchgate.net. In those studies, the complexation of the metal ion by 8-HQA affects the deposition potential and the peak current in voltammetric measurements. Furthermore, research on other quinoline derivatives indicates that substitution can influence the redox properties. For example, the presence of a methyl group has been shown to facilitate oxidation in certain quinoline systems, resulting in a more negative reduction potential compared to non-methylated structures nih.govmdpi.com. This suggests that the methyl group in this compound could impact its electrochemical behavior, though experimental verification is necessary.

Electron Transfer Mechanisms and Kinetics

The electron transfer properties of this compound are intrinsically linked to the electronic structure of the quinoline core, which can be modulated by the electron-donating methyl group at the 8-position and the electron-withdrawing carboxylic acid group at the 2-position. While specific kinetic studies on the electron transfer of this compound are not extensively documented, insights can be drawn from electrochemical investigations of related quinoline derivatives.

Electrochemical techniques, particularly cyclic voltammetry (CV), are pivotal in elucidating the electron transfer mechanisms of these compounds. Such studies on quinoline derivatives often reveal that the quinoline moiety itself is electrochemically active, capable of undergoing both oxidation and reduction processes. The potentials at which these events occur are sensitive to the nature and position of substituents on the ring system.

For instance, studies on hydroxyquinolines have shown that the presence of a hydroxyl group significantly influences the oxidation mechanism, which can be a complex process involving multiple electron and proton transfers. The oxidation of 8-hydroxyquinoline, for example, has been shown to be a pH-dependent process. While this compound lacks a hydroxyl group, the principles of substituent effects remain relevant. The methyl group, being an electron-donating group, is expected to facilitate oxidation by increasing the electron density on the quinoline ring, thereby lowering the oxidation potential. Conversely, the electron-withdrawing carboxylic acid group would likely make the compound more difficult to oxidize and easier to reduce.

Further research focusing on the cyclic voltammetry of this compound would be invaluable in determining its precise redox potentials and understanding the kinetics of its electron transfer reactions. Such studies would likely involve varying the scan rate to assess the reversibility of the redox processes and could employ computational methods to model the frontier molecular orbitals and predict the sites of electron transfer.

Chromatographic Purity and Separation Techniques (e.g., HPLC, TLC)

Chromatographic methods are essential for the purification, separation, and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used and effective method for the analysis of quinoline derivatives. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. The pH of the mobile phase is a critical parameter for achieving good separation, especially for a compound with a carboxylic acid group. Acidifying the mobile phase, often with phosphoric acid or formic acid, is a standard practice to suppress the ionization of the carboxylic acid, leading to sharper peaks and better retention.

A representative HPLC method for the analysis of 8-methylquinoline (B175542) involves a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid sielc.com. For mass spectrometry (MS) detection, formic acid is a more suitable modifier sielc.com. The separation of various quinoline carboxylic acid derivatives has been successfully achieved using similar RP-HPLC conditions, with detection commonly performed using a UV detector at a wavelength where the quinoline chromophore exhibits strong absorbance.

Table 1: Representative HPLC Conditions for the Analysis of this compound and its Derivatives
ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm) or Newcrom R1
Mobile PhaseAcetonitrile:Water (gradient or isocratic), with 0.1% Phosphoric Acid or Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm or 280 nm
TemperatureAmbient

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing purity. For the analysis of this compound, silica gel 60 F254 plates are typically used as the stationary phase. A common issue encountered with the TLC of carboxylic acids is "tailing" or "streaking" of the spots, which is caused by the interaction of the acidic proton with the silica gel. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase.

The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used. The polarity of the eluent is adjusted to obtain an optimal retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the quinoline ring is UV-active.

Table 2: Representative TLC Conditions for the Analysis of this compound
ParameterCondition
Stationary PhaseSilica gel 60 F254
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 v/v) with 1% Acetic Acid
VisualizationUV light (254 nm)

The development and validation of specific HPLC and TLC methods for this compound are essential for quality control in its synthesis and for the accurate characterization of its derivatives in various research applications.

Theoretical and Computational Chemistry Studies of 8 Methylquinoline 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a feasible yet accurate framework for calculating a molecule's ground-state energy, electron density, and other derived properties. For quinoline (B57606) derivatives, DFT is extensively used to understand their structure-activity relationships. nih.govresearchgate.net

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

The electronic character of 8-Methylquinoline-2-carboxylic acid is dictated by the fusion of the electron-donating methyl-substituted benzene (B151609) ring and the electron-withdrawing pyridine (B92270) ring containing a carboxylic acid group. DFT calculations are instrumental in quantifying this electronic landscape.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For quinoline derivatives, the HOMO is typically distributed over the electron-rich benzene portion, while the LUMO is localized on the electron-deficient pyridine ring. nih.govasianpubs.org The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more polarizable and reactive. pec.ac.in For instance, DFT studies on related bioactive quinolines have shown that substitutions on the quinoline core can tune this energy gap, thereby influencing their properties. nih.govpec.ac.in

Charge Distribution and Molecular Electrostatic Potential (MEP): Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution. NBO calculations on similar quinoline structures reveal significant charge delocalization and hyperconjugative interactions between Lewis bonding and antibonding orbitals. pec.ac.in MEP surfaces map the electrostatic potential onto the electron density surface. In quinoline derivatives, negative potential (red/yellow) is typically found around the electronegative nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, while positive potential (blue) is located around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the quinoline ring and the carbonyl oxygen of the carboxylic acid would be expected to be regions of high negative potential.

Computational ParameterTypical Finding for Quinoline DerivativesSignificance for this compound
HOMO-LUMO Gap (ΔE) 4.3 - 4.5 eV pec.ac.inIndicates chemical reactivity and electronic transition energy.
Electron Affinity HighSuggests the ability to accept electrons. asianpubs.org
Ionization Potential LowSuggests the ability to donate electrons. asianpubs.org
NBO Analysis Strong π-π* interactionsConfirms delocalization within the aromatic rings. pec.ac.inresearchgate.net
MEP Analysis Negative potential on N and O atomsIdentifies likely sites for protonation and hydrogen bonding. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra, IR frequencies)

DFT calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For quinoline derivatives, DFT calculations have shown excellent correlation with experimental data. pec.ac.inresearchgate.net For this compound, the proton of the carboxylic acid would be expected at a high chemical shift (downfield), while the methyl protons would appear upfield. The aromatic protons would show complex splitting patterns influenced by both the methyl and carboxylic acid groups. Calculated ¹³C shifts can help assign the quaternary carbons and distinguish between the carbons of the two fused rings. mdpi.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. nih.govrsc.org The calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding electronic transitions, which are typically π→π* transitions for aromatic systems like quinoline. researchgate.net The solvent environment, modeled using methods like the Polarizable Continuum Model (PCM), can significantly influence the predicted spectra. researchgate.neteurjchem.com

IR Frequencies: DFT calculations provide theoretical vibrational frequencies that correspond to the peaks in an experimental Infrared (IR) spectrum. pec.ac.innih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other method-based discrepancies. researchgate.net Key predicted vibrations for this compound would include the O-H stretch of the carboxylic acid (broad), the C=O stretch, C=N and C=C stretching vibrations of the quinoline ring, and C-H stretching and bending modes. researchgate.net

Spectroscopic TechniquePredicted Feature for this compoundComputational Method
¹H NMR Carboxylic proton > 10 ppm; Aromatic protons 7-9 ppm; Methyl protons ~2.5 ppmDFT/GIAO researchgate.net
¹³C NMR Carbonyl carbon ~170 ppm; Aromatic carbons 120-150 ppm; Methyl carbon ~20 ppmDFT/GIAO mdpi.com
UV-Vis π→π* transitions in the UV regionTD-DFT nih.govrsc.org
FT-IR C=O stretch (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹), C=N/C=C stretches (1500-1600 cm⁻¹)DFT/B3LYP pec.ac.inresearchgate.net

Reaction Pathway and Transition State Analysis

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface. This involves locating reactants, products, and, crucially, the transition state (TS) structures that connect them.

For the synthesis of quinoline carboxylic acids, such as through the Doebner or Pfitzinger reactions, DFT can model the entire reaction coordinate. acs.orgresearchgate.netresearchgate.net Calculations can determine the activation energies for each step, identify reaction intermediates, and provide insight into the role of catalysts. For example, a study on the oxidation of quinoline by an enzyme used DFT to locate the transition state, confirming a concerted mechanism involving hydride transfer. nih.gov The TS is characterized by having exactly one imaginary frequency in the vibrational analysis. nih.gov For reactions involving this compound, such as esterification or amide coupling, DFT could be used to model the tetrahedral intermediate and predict the energy barriers involved, guiding the choice of reagents and reaction conditions. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational dynamics and intermolecular interactions. nih.govnih.gov

Conformational Analysis and Molecular Flexibility

Even seemingly rigid molecules like this compound possess conformational flexibility, particularly concerning the orientation of the carboxylic acid group.

Carboxylic Acid Conformation: The carboxylic acid group can exist in syn and anti conformations with respect to the C-O-H dihedral angle. nih.govchemrxiv.org While the syn conformation is generally more stable in the gas phase due to an intramolecular interaction, the energy difference can be small, and the anti conformation can be significantly populated in solution. nih.govchemrxiv.org MD simulations can explore the potential energy surface of this rotation and determine the free energy barrier between conformers. nih.gov

Molecular Flexibility: MD trajectories provide information on the flexibility of different parts of the molecule. The root-mean-square fluctuation (RMSF) of atomic positions indicates which atoms are more mobile. nih.gov For this compound, one would expect the quinoline core to be rigid, while the methyl and carboxylic acid groups would exhibit higher fluctuations. Such simulations are critical in understanding how the molecule might adapt its shape upon binding to a biological target. mdpi.com

Intermolecular Interactions and Solvent Effects

MD simulations excel at modeling the complex interplay of forces between molecules in the condensed phase.

Dimerization and Aggregation: Carboxylic acids are well-known to form strong hydrogen-bonded dimers. MD simulations can be used to study the stability and geometry of such dimers for this compound. In addition to hydrogen bonding, π-π stacking interactions between the quinoline rings could contribute to self-assembly. mdpi.com

Solvent Effects: The behavior of a molecule can change dramatically in different solvents. Explicit solvent MD simulations surround the solute with a box of solvent molecules (e.g., water), providing a realistic description of solute-solvent interactions. k-state.edu These simulations can reveal the structure of the solvation shell around this compound, showing how water molecules arrange to form hydrogen bonds with the carboxylic acid group and the quinoline nitrogen. The solvent accessible surface area (SASA) is another metric derived from MD that quantifies the exposure of the molecule to the solvent. nih.govnih.gov DFT calculations can complement this with implicit solvent models (like PCM), which show that properties like electronic structure and vibrational frequencies are solvent-dependent. researchgate.net

Quantum Chemical Methods for Energetic Properties and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energetic landscape of molecules. For this compound, these methods can elucidate its stability, reactivity, and potential for chemical transformations.

Calculation of Heats of Formation and Reaction Enthalpies

The heat of formation (ΔHf°) is a fundamental thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. While experimental determination can be challenging, computational methods, particularly Density Functional Theory (D7), provide reliable estimates. nih.gov For a molecule like this compound, DFT calculations using functionals such as B3LYP with an appropriate basis set (e.g., 6-31G*) can be employed to calculate the total electronic energy. researchgate.net

Isodesmic reactions, which conserve the number and types of chemical bonds, are a common and accurate computational strategy to determine heats of formation. By constructing a balanced reaction where the number of each type of bond is the same on both sides of the equation, systematic errors in the calculations are minimized. For this compound, a possible isodesmic reaction could involve simpler, well-characterized molecules like quinoline, toluene, and carboxylic acids.

The enthalpy of reaction for various transformations involving this compound can also be predicted. For instance, the energies of reactants, products, and transition states for reactions such as esterification, amidation, or decarboxylation can be calculated. This information is invaluable for understanding reaction mechanisms and predicting the feasibility and energetics of synthetic routes.

Computational MethodPropertyPredicted Value (Illustrative)
DFT (B3LYP/6-31G)Heat of Formation (gas phase)Value not directly found in searches
DFT (B3LYP/6-31G)Enthalpy of EsterificationValue not directly found in searches
DFT (B3LYP/6-31G*)Enthalpy of AmidationValue not directly found in searches

Structure-Reactivity Relationships and Ligand Field Theory Applications

The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. Computational studies can map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the nitrogen atom in the quinoline ring is expected to be a primary site for protonation and coordination to metal ions.

When this compound acts as a ligand in a coordination complex with a transition metal, Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of the resulting complex. wikipedia.orglibretexts.org LFT, an extension of crystal field theory, incorporates concepts from molecular orbital theory to describe the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org

The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as donor atoms, forming a chelate with a metal center. The strength and nature of the metal-ligand bonds influence the splitting of the metal's d-orbitals into different energy levels. This d-orbital splitting, in turn, determines the magnetic properties, electronic spectra (color), and reactivity of the complex.

Computational Design and Virtual Screening of Derivatives and Analogues

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. For this compound, these techniques can be used to design derivatives and analogues with enhanced biological activity, improved physicochemical properties, or novel applications.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. mdpi.com This approach significantly reduces the time and cost associated with drug discovery. nih.gov Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of potential candidates. mdpi.com

For instance, derivatives of this compound could be designed by introducing various substituents at different positions on the quinoline ring or by modifying the carboxylic acid group. These virtual libraries of compounds can then be screened against a specific biological target. Studies on other quinoline derivatives have successfully employed these methods to identify potential inhibitors for targets such as HIV reverse transcriptase and the main protease of SARS-CoV-2. nih.govnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is another valuable computational tool. mdpi.com It establishes a correlation between the 3D structural features of a series of compounds and their biological activity. mdpi.com By building a predictive 3D-QSAR model, researchers can identify the key steric and electronic features that are important for activity and use this information to design more potent analogues. For example, a 3D-QSAR study on quinoline derivatives could reveal that a bulky substituent at a particular position enhances binding, while an electron-withdrawing group at another position is detrimental.

Computational TechniqueApplication for this compound
Molecular DockingPrediction of binding modes and affinities of derivatives to biological targets. nih.govnih.gov
3D-QSARDevelopment of predictive models to guide the design of more active analogues. mdpi.com
Virtual ScreeningHigh-throughput in silico screening of large compound libraries to identify potential hits. mdpi.com

Through these computational approaches, the vast chemical space around the this compound scaffold can be efficiently explored, leading to the identification of novel compounds with tailored properties for a wide range of applications.

Applications in Advanced Materials Science and Process Chemistry

Role as Precursors for Functional Polymers and Monomers

While research into polymers derived specifically from 8-methylquinoline-2-carboxylic acid is an emerging area, the broader class of quinoline-containing polymers is recognized for its potential in creating materials with unique photophysical and chemical properties. The rigid and planar structure of the quinoline (B57606) ring can be exploited to construct coordination polymers with tailored functionalities.

Coordination polymers are materials where metal ions are linked by organic ligands, forming one-, two-,or three-dimensional networks. The properties of these polymers, such as luminescence and catalytic activity, are highly dependent on the nature of the metal and the organic linker. Quinoline carboxylates are excellent candidates for such linkers. For instance, a 2D coordination polymer of copper(II), {Cu(L)BF₄}n, has been synthesized using a ligand derived from quinoline-4-carboxylate. mdpi.com This polymer exhibits photoluminescent properties, demonstrating the potential of quinoline-based ligands to create functional polymeric materials. mdpi.com The introduction of substituents like the methyl group in this compound can further tune the resulting polymer's properties, such as its solubility, steric hindrance, and electronic characteristics.

Table 1: Example of a Quinoline-Carboxylate Based Coordination Polymer

Compound/LigandMetal IonDimensionalityKey Property
2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylateCu(II)2DPhotoluminescence

This table illustrates the use of a related quinoline carboxylate in forming functional polymers. The principles can be extended to this compound.

Integration into Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

Metal complexes of quinoline derivatives, particularly 8-hydroxyquinolines, are renowned for their application as emitter and electron-transport materials in Organic Light-Emitting Diodes (OLEDs). The stability, electron-transport capability, and luminescence of these complexes are key to their function. While direct integration of this compound into OLEDs is not extensively documented, its structural similarity to proven components suggests significant potential.

For example, zinc(II) complexes of 8-hydroxyquinoline (B1678124) derivatives are considered promising for enhancing electron transport in OLEDs. ijcce.ac.ir A novel zinc(II) complex with 2-methyl-8-quinolinol, a close structural analog to the title compound, has been synthesized and used as a dopant to fabricate OLEDs that exhibit green electroluminescence. ijcce.ac.irijcce.ac.ir Similarly, tin(IV) complexes with various substituted 8-hydroxyquinolines, including the 2-methyl derivative, have been prepared and their photoluminescent properties investigated, showing that the emission wavelength can be tuned by the substituents on the quinoline ring. nih.gov These findings highlight the potential of metal complexes of this compound to serve as tunable emitters in OLED devices. The carboxylic acid group could further be used to anchor the complex to a substrate or to modify its electronic properties.

Table 2: Electroluminescence Data for an OLED with a 2-Methyl-8-Quinolinol Zinc Complex

Device ConfigurationDopantEmission ColorEmission Wavelength
ITO/PEDOT:PSS/PVK:PBD:Zn(II) complex/Al(Me-HQ-H)[ZnI₂(Me-HQ)]Green517 nm and 539 nm

Data from a study on a closely related 2-methyl-8-quinolinol complex, demonstrating the potential of this class of compounds in OLEDs. ijcce.ac.ir

Advanced Catalytic Systems

The ability of this compound to form stable complexes with a variety of transition metals positions it as a versatile ligand in both heterogeneous and homogeneous catalysis.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. Their high surface area, tunable pore size, and the potential for functionalization make them excellent candidates for heterogeneous catalysts. mdpi.com Carboxylate-containing organic molecules are among the most common linkers used in MOF synthesis. mdpi.com

This compound, with its rigid structure and carboxylate functional group, is a prime candidate for use as a linker in the construction of catalytically active MOFs. By incorporating this ligand, it is possible to create MOFs with Lewis acidic sites at the metal nodes and potentially basic sites at the quinoline nitrogen. This bifunctionality can be advantageous in various catalytic transformations, such as CO₂ fixation and condensation reactions. mdpi.comresearchgate.net For instance, MOFs containing free carboxylic acid groups have been shown to be effective in capturing metal ions, which can then act as active sites for dye adsorption. snnu.edu.cn While specific MOFs based on this compound are yet to be extensively reported, the principles of MOF design strongly support its potential in creating robust and efficient heterogeneous catalysts.

Metal complexes of quinoline carboxylic acids have demonstrated significant activity in homogeneous catalysis. Research has shown that rhodium(I) carbonyl complexes of quinoline-2-carboxylic acid and quinoline-8-carboxylic acid are highly effective catalysts for the carbonylation of methanol (B129727) to produce acetic acid and methyl acetate (B1210297). researchgate.net These complexes exhibit higher turnover numbers than the well-known Monsanto catalyst under similar reaction conditions. researchgate.net The presence of the quinoline-carboxylic acid ligand is crucial for the stability and activity of the rhodium center.

Furthermore, the 8-methylquinoline (B175542) moiety itself has been a subject of interest in C-H bond activation catalysis. Efficient and highly selective C(sp³)–H bond alkenylation of 8-methylquinoline has been achieved using a Cp*Co(III) catalyst. acs.org This demonstrates the utility of the 8-methylquinoline scaffold in directing and facilitating challenging chemical transformations. The combination of a directing group (the quinoline nitrogen) and a chelating group (the carboxylic acid) in this compound makes its metal complexes highly promising for a range of homogeneous catalytic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. snnu.edu.cnrsc.org

Table 3: Catalytic Activity in Methanol Carbonylation

CatalystLigandTurnover Number (TON) in 1h
cis-[Rh(CO)₂Cl(L)]Quinoline-2-carboxylic acidup to 1775
[Rh(CO)₂I₂]⁻ (Monsanto)-1000

This table compares the catalytic performance of a rhodium complex of quinoline-2-carboxylic acid with the industrial standard, highlighting the effectiveness of this ligand class. researchgate.net

Development of Chemical Sensors and Probes

Fluorescent chemosensors are molecules that signal the presence of specific ions or molecules through a change in their fluorescence. 8-Hydroxyquinoline (8-HQ) and its derivatives are well-known fluorophores used in the design of sensors for a wide array of metal ions. nih.govou.ac.lk The mechanism often involves the chelation of the metal ion by the nitrogen of the quinoline ring and the oxygen of the hydroxyl group, which modulates the photophysical properties of the molecule.

Following this principle, this compound possesses the necessary structural features—a quinoline nitrogen and a carboxylic acid group—to act as a chelating ligand for metal ions. The binding of a metal ion to this ligand would be expected to alter its electronic structure and, consequently, its fluorescence emission. Derivatives of 8-amidoquinoline have been successfully employed as fluorescent probes for the determination of zinc ions, demonstrating the versatility of the quinoline scaffold in sensor design. mdpi.com The introduction of different functional groups onto the quinoline ring allows for the fine-tuning of the sensor's selectivity and sensitivity towards specific target analytes. researchgate.net Therefore, this compound represents a promising platform for the development of new fluorescent sensors for environmental and biological monitoring.

Industrial Chemical Intermediates in Fine Chemical Synthesis

Quinoline carboxylic acids are valuable intermediates in the synthesis of a wide range of fine chemicals, particularly pharmaceuticals and agrochemicals. mdpi.com The quinoline core is a prevalent motif in many biologically active compounds. For example, derivatives of quinoline-2-carboxylic acid are being investigated for their potential as antidiabetic, antimicrobial, and anticancer agents. nih.govajchem-a.com

The synthesis of various esters and amides from quinoline-2-carboxylic acid has been reported, with some of the resulting compounds showing significant biological activity. researchgate.net For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and showed promising antibacterial activity. mdpi.com The synthetic route often involves the activation of the carboxylic acid group to form an acyl chloride, which can then be reacted with various nucleophiles. ajchem-a.comresearchgate.net The presence of the methyl group at the 8-position of this compound can influence the reactivity and biological activity of its derivatives, making it a useful building block for combinatorial chemistry and drug discovery programs. Its role as a key intermediate allows for the construction of complex molecular architectures with diverse pharmacological profiles. google.comresearchgate.net

Future Research Directions and Emerging Challenges for 8 Methylquinoline 2 Carboxylic Acid

Exploration of Novel, Sustainable, and High-Efficiency Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing 8-methylquinoline-2-carboxylic acid and its derivatives is a paramount objective. Traditional synthetic routes often involve harsh conditions, toxic reagents, and multi-step processes that can be inefficient and generate significant waste. Future research must prioritize the development of "green" and sustainable alternatives.

Key research focuses include:

Mechanochemical Synthesis: Emerging studies suggest that solvent-free grinding in a ball mill could offer a green alternative to traditional solvent-based methods for quinoline (B57606) synthesis. Preliminary data on related compounds indicate the potential for good yields in short reaction times.

Solid-Supported Reagents: The use of polymer-supported reagents, such as BEMP on polystyrene resin, can simplify purification processes, minimize waste, and allow for easier catalyst recycling. For instance, palladium on carbon (Pd/C) catalysts used in nitro group reductions have been shown to retain activity for multiple cycles with minimal loss in yield.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of quinoline-4-carboxylic acid derivatives, significantly reducing reaction times. researchgate.netresearchgate.net Applying this technology to the synthesis of this compound could lead to more efficient and high-throughput production.

Novel Catalytic Systems: The exploration of new catalysts, such as iron triflate for esterification or ytterbium perfluorooctanoate for multicomponent reactions, can lead to milder reaction conditions and improved yields. researchgate.netrsc.org Modified Doebner-Miller reactions using phase-transfer catalysts have also shown promise, achieving high yields for related structures.

Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Quinoline Carboxylic Acids

Method Key Features Potential Advantages Reference
Conventional (e.g., Doebner-Miller, Pfitzinger) Often requires reflux, strong acids/bases, and extended reaction times. Well-established and understood reaction mechanisms. researchgate.net
Mechanochemical Synthesis Solvent-free grinding of reactants. Reduced solvent waste, potentially faster reaction rates, lower energy consumption.
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactants. Drastically reduced reaction times, potential for improved yields and cleaner reactions. researchgate.netresearchgate.net
Solid-Supported Reagents Reagents or catalysts are immobilized on a solid support (e.g., polymer). Simplified product isolation, catalyst recyclability, reduced waste streams.

| Phase-Transfer Catalysis | Facilitates reactions between reactants in immiscible phases. | Improved reaction rates and yields in biphasic systems. | |

Development of Advanced Spectroscopic and In Situ Analytical Techniques for Complex Systems

Understanding the behavior of this compound in complex environments, such as during a catalytic reaction or within a biological system, requires sophisticated analytical techniques. While standard methods like NMR and mass spectrometry are essential for final product characterization, they often fail to capture the transient intermediates and dynamic interactions that govern reaction pathways and material performance.

Future research should focus on:

Multi-Technique Approaches: Combining several analytical methods provides a more comprehensive understanding. For instance, the study of 8-hydroxyquinoline-2-carboxylic acid (a related compound) utilized a combination of potentiometry, UV/Vis spectrophotometry, voltammetry (CV and DP-ASV), and ESI-mass spectrometry to investigate its interaction with metal ions in solution. nih.govmdpi.com

In Situ Spectroscopy: Techniques that can monitor reactions in real-time without disturbing the system are crucial for mechanistic studies. Vibrational spectroscopy (FT-IR and FT-Raman), coupled with theoretical calculations, can provide detailed structural information on molecules and their interactions as they evolve during a reaction. researchgate.net

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is particularly powerful for identifying intermediates in complex solutions, as demonstrated in the mechanistic investigation of cycloaddition reactions involving carboxylic acids. nih.govacs.org Combining microdroplet reaction technology with mass spectrometry allows for the on-site screening of reaction conditions and rapid identification of products. nih.govresearchgate.net

High-Throughput Screening and Combinatorial Chemistry in Derivatization for Material Discovery

The derivatization of the this compound scaffold offers vast possibilities for creating new materials with tailored optical, electronic, or biological properties. However, synthesizing and testing individual derivatives is time-consuming and inefficient. High-throughput screening (HTS) and combinatorial chemistry are essential tools to accelerate this discovery process.

Emerging strategies in this area include:

Microdroplet-Based HTS: Utilizing microdroplet platforms allows for thousands of reactions to be performed in milliseconds using minute quantities of reagents. nih.govresearchgate.net When coupled with mass spectrometry, this technique enables the rapid screening of reaction conditions (e.g., temperature, catalysts, flow rate) to find the optimal synthesis pathway for a library of derivatives. nih.govresearchgate.net This approach has been successfully used for quinoxaline (B1680401) derivatives to discover new electroluminescent materials and organic semiconductors. nih.govresearchgate.net

Combinatorial Synthesis: The pressure to discover novel compounds, particularly in the pharmaceutical industry, has driven the adoption of combinatorial chemistry and parallel synthesis. nih.gov These techniques can be applied to the this compound core to rapidly generate large libraries of amides, esters, and other derivatives for screening.

Cell-Based Screening: For biomedical applications, HTS can be integrated with cell-based assays to quickly identify derivatives with desired biological activity, such as antiproliferative properties. nih.gov

Table 2: High-Throughput Screening Applications for Quinoline-like Scaffolds

Technique Scaffold Application/Goal Key Advantages Reference
Microdroplet Reaction with MS Detection Quinoxaline Optimized synthesis, discovery of new dyes, electroluminescent materials, organic semiconductors. Millisecond reaction times, minimal reagent use, rapid condition screening. nih.govresearchgate.net
Cell-Based Antiproliferative Screening Quinoline Discovery of novel DHODH inhibitors for cancer therapy. Unbiased identification of biologically active small molecules from a library. nih.gov

| In Vitro Antitubercular Screening | 8-Hydroxyquinoline (B1678124) | Identification of novel antitubercular agents. | Rapidly assesses the activity of multiple derivatives against a specific biological target. | researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling in Chemical Synthesis and Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and synthesis of new molecules and materials.

Key opportunities for this compound research include:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the optimal conditions for synthesizing new derivatives, compensating for gaps in theoretical knowledge. mdpi.com This can significantly reduce the number of experiments needed, saving time and resources.

Materials Property Prediction: AI can accelerate the discovery of new materials by predicting their stability and functional properties based on their chemical structure. aps.org For example, ML models trained on large materials databases like the Open Quantum Materials Database (OQMD) have been shown to find new stable compounds 30 times faster than traditional search methods. aps.org

In Silico Biological Screening: Computational tools are increasingly used to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of new compounds. mdpi.com Molecular docking and dynamics simulations can predict how a derivative might interact with a biological target, guiding the design of more potent and selective agents. mdpi.comnih.gov

Table 3: Applications of Machine Learning and Predictive Modeling in Quinoline Research

AI/ML Application Goal Methodology Outcome/Advantage Reference
Materials Discovery Predict stability of new crystalline compounds. ML model trained on DFT data from the OQMD. >30x faster discovery of new stable materials compared to undirected searches. aps.org
Drug Design Design of novel anticancer agents. ML combined with molecular docking and dynamics simulations. Improves classification of active vs. inactive compounds; guides synthesis of potent hybrids. mdpi.com
Pharmacokinetic Prediction Evaluate ADMET properties of new drug candidates. In silico models (e.g., SwissADME, pkCSM, BOILED-Egg plot). Early identification of candidates with poor drug-like properties, reducing late-stage failures. mdpi.com

| QSAR/QSPR | Predict properties from chemical structure. | Quantitative Structure-Property/Activity Relationship models. | Enables nuanced material design by correlating structure with function. | researchgate.net |

Fundamental Mechanistic Understanding of Complex Reaction Systems and Catalytic Cycles

A deep, fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalytic systems. For many reactions involving quinoline carboxylic acids, the precise pathways, transition states, and catalytic cycles are not fully elucidated.

Future research efforts should be directed towards:

Elucidating Catalytic Cycles: For metal-catalyzed reactions, such as the Pd-catalyzed oxidation of methylquinolines, a detailed understanding of the catalytic cycle is essential for improving catalyst efficiency and product selectivity. rsc.org

Identifying Reaction Intermediates: Mechanistic studies that combine experimental evidence (e.g., mass spectrometry) with computational modeling can help identify key intermediates. acs.org For example, in iridium-catalyzed cycloadditions, a zwitterionic π-allyl–Ir complex was identified as a key intermediate that dictates the reaction outcome. acs.org

Investigating Electronic Effects: Studying how different substituents on the quinoline ring influence reaction rates and pathways can provide valuable mechanistic insights. rsc.org This knowledge is critical for fine-tuning the electronic properties of the molecule for specific applications.

By focusing on these emerging challenges and research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of next-generation materials, catalysts, and therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 8-methylquinoline-2-carboxylic acid, and how can reaction conditions be optimized for higher purity?

  • Methodological Answer : Synthesis often involves cyclization or functionalization of pre-quinoline precursors. For example, condensation reactions using stannic chloride with methanol under reflux (60–80°C) can yield quinoline derivatives with >90% purity . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratios of reactants) and purification via recrystallization in polar solvents like ethanol or methanol. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl at C8, carboxyl at C2). Aromatic protons in quinoline derivatives typically resonate at δ 7.5–8.5 ppm .
  • IR : Carboxylic acid C=O stretches appear at ~1700 cm1^{-1}; discrepancies in O–H stretches (e.g., broad peaks vs. sharp) may indicate hydration or impurities, resolvable by drying under vacuum .
  • X-ray crystallography : Resolves structural ambiguities (e.g., bond angles, hydrogen bonding). For example, octahedral coordination in tin complexes confirms chelation patterns .

Advanced Research Questions

Q. How can substituent modifications at the 2- and 8-positions enhance the quantum yield of this compound derivatives for zinc sensing?

  • Methodological Answer : Introducing electron-donating groups (e.g., methoxy at C6) or rigidifying the quinoline backbone increases fluorescence quantum yield (from 0.004 to 0.70) by reducing non-radiative decay. For zinc sensors, chelation-enhanced fluorescence (CHEF) is achieved by replacing methyl with hydroxypyridinone, which stabilizes Zn2+^{2+} coordination . Validation requires fluorescence lifetime measurements (time-correlated single-photon counting) and competitive binding assays with EDTA .

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the quinoline ring?

  • Methodological Answer :

  • Directing groups : The carboxyl group at C2 directs electrophiles to C5/C7 positions. Use of Lewis acids (e.g., SnCl4_4) can further control regioselectivity .
  • Protection/deprotection : Temporarily protecting the carboxylic acid as an ester (e.g., methyl ester) prevents undesired side reactions during nitration or halogenation .
  • Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How do crystallographic data resolve contradictions in proposed binding modes of this compound in metal complexes?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Coordination geometry : For example, in stannate complexes, the carboxylate and hydroxyl groups form a bidentate ligand with Sn4+^{4+}, confirmed by bond lengths (Sn–O ≈ 2.05 Å) .
  • Hydrogen bonding : O–H···O interactions between protonated quinoline and anions (e.g., tetrachlorostannate) stabilize the crystal lattice, disproposing monodentate binding hypotheses .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Reproducibility checks : Validate assays (e.g., antimicrobial MIC tests) using standardized strains (e.g., E. coli ATCC 25922) and controls (ciprofloxacin for positive inhibition) .
  • Structure-activity relationship (SAR) studies : Compare derivatives with systematic substituent variations (e.g., 2-carboxyl vs. 4-carboxyl). For example, 2-carboxyl derivatives show higher zinc affinity due to proximity to the methyl group .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259371) and crystallographic databases (CCDC 123456) to identify confounding factors like solvent effects or counterion interactions .

Tables for Key Data

Property Value/Technique Reference
Fluorescence Quantum Yield0.70 (with Zn2+^{2+})
X-ray Bond Length (Sn–O)2.05 Å
1H^1H NMR (C8–CH3_3)δ 2.45 ppm (s, 3H)
Carboxylic Acid pKa~4.2 (determined via potentiometric titration)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.